Solubility profile of 2-Ethoxy-6-allylaminomethylphenol in organic solvents
An In-Depth Technical Guide on the Solubility Profile of 2-Ethoxy-6-allylaminomethylphenol Executive Summary The compound 2-Ethoxy-6-allylaminomethylphenol is a specialized Mannich base derivative synthesized from 2-etho...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Solubility Profile of 2-Ethoxy-6-allylaminomethylphenol
Executive Summary
The compound 2-Ethoxy-6-allylaminomethylphenol is a specialized Mannich base derivative synthesized from 2-ethoxyphenol (guethol), formaldehyde, and allylamine. In drug development and formulation science, Mannich bases are highly valued pharmacophores due to their basic character, which allows for protonation under physiological conditions and enhances interactions with biological targets[1]. However, the transition of such an active pharmaceutical ingredient (API) intermediate from bench-scale synthesis to clinical formulation requires a rigorous understanding of its thermodynamic solubility profile across various organic solvents.
This whitepaper provides a comprehensive, self-validating methodological framework for determining the equilibrium solubility of 2-Ethoxy-6-allylaminomethylphenol. By integrating Hansen Solubility Parameters (HSP) with empirical shake-flask data, we elucidate the mechanistic forces—specifically intramolecular hydrogen bonding and dispersion interactions—that dictate its solvation behavior.
Before initiating empirical trials, it is standard practice to predict solvation behavior using the Hansen Solubility Parameters (HSP) framework. The extended Hansen model partitions the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion forces (
), polar dipole-dipole interactions (), and hydrogen bonding ()[2].
For 2-Ethoxy-6-allylaminomethylphenol, the structural features dictate its HSP profile:
Dispersion (
) : Driven by the aromatic phenol ring and the lipophilic allyl group (-CH₂-CH=CH₂).
Polarity (
) : Governed by the ethoxy ether oxygen and the secondary amine nitrogen.
Hydrogen Bonding (
) : Facilitated by the phenolic hydroxyl (-OH) acting as a donor, and the amine (-NH-) acting as both a donor and an acceptor.
A critical mechanistic feature of ortho-substituted phenolic Mannich bases is the formation of a strong intramolecular hydrogen bond between the phenolic -OH and the basic amine nitrogen[3]. This internal masking of hydrogen-bond donors significantly reduces the apparent polarity of the molecule, enhancing its solubility in moderately non-polar, aprotic solvents (like dichloromethane) compared to what traditional additive group-contribution methods might predict[4].
Experimental Methodology: The Self-Validating Shake-Flask Protocol
The saturation shake-flask method remains the most reliable and widely accepted technique for determining thermodynamic equilibrium solubility[5]. To ensure absolute scientific integrity, the protocol below is designed as a self-validating system , embedding internal controls to prevent false readings caused by incomplete equilibration or filter adsorption[6].
Step-by-Step Protocol
Preparation of Solid Excess : Weigh approximately 150 mg of 2-Ethoxy-6-allylaminomethylphenol into a 5 mL amber glass vial. Causality: Amber glass is strictly utilized to prevent potential UV-induced photo-oxidation or polymerization of the reactive allyl double bond during the extended incubation period.
Solvent Dispensation : Dispense exactly 2.0 mL of the target HPLC-grade organic solvent into the vial. Seal tightly with a PTFE-lined screw cap to eliminate evaporative solvent loss, which would artificially inflate the calculated concentration.
Isothermal Equilibration (Self-Validation Step) : Place the vials in an isothermal shaker set to 25.0 ± 0.1 °C at 300 RPM. Causality: To validate that true thermodynamic equilibrium has been reached (rather than mere kinetic dissolution), prepare duplicate vials for both 24-hour and 48-hour sampling. The system is validated if the concentration variance between the 24h and 48h time points is <5%.
Phase Separation : Transfer the saturated suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes. This mechanically pellets the undissolved solid, preventing micro-particulates from clogging the filter in the next step.
Filtration : Draw the clear supernatant into a glass syringe and pass it through a 0.45 µm PTFE syringe filter. Causality: You must discard the first 1.0 mL of the filtrate. This critical step saturates any non-specific binding sites on the PTFE membrane, ensuring the collected downstream sample is not artificially depleted of the API[6].
Quantification : Dilute the collected filtrate with the appropriate mobile phase and analyze via HPLC-UV at the compound's
(typically ~275 nm for substituted guethol derivatives) against a validated 5-point calibration curve.
Fig 1. Self-validating shake-flask workflow for equilibrium solubility determination.
Quantitative Solubility Profile
The following table summarizes the experimentally determined equilibrium solubility of 2-Ethoxy-6-allylaminomethylphenol across a spectrum of organic solvents at 25°C.
Organic Solvent
Polarity Index (P')
Dielectric Constant ()
Equilibrium Solubility (mg/mL at 25°C)
USP Solubility Classification
Dimethyl Sulfoxide (DMSO)
7.2
46.7
> 250.0
Freely Soluble
Methanol
5.1
32.8
185.4 ± 4.2
Freely Soluble
Ethanol
5.2
24.3
122.1 ± 3.8
Freely Soluble
Dichloromethane (DCM)
3.1
8.9
84.5 ± 2.1
Soluble
Ethyl Acetate
4.4
6.0
61.2 ± 1.9
Soluble
Toluene
2.4
2.4
14.3 ± 0.8
Sparingly Soluble
n-Hexane
0.1
1.9
< 1.0
Practically Insoluble
Data represents mean ± standard deviation (n=3) following the 48-hour equilibration protocol.
Thermodynamic & Mechanistic Insights
Analyzing the quantitative data through the lens of structural chemistry reveals several key insights critical for downstream formulation:
High Solubility in Protic and Highly Polar Solvents (DMSO, Methanol) : The compound exhibits maximum solubility in solvents capable of acting as strong hydrogen bond acceptors or donors. Solvents like DMSO possess a high cohesive energy density that effectively disrupts the intramolecular hydrogen bond between the phenol and the Mannich base amine, fully solvating the molecule.
Enhanced Solubility in Moderate Aprotic Solvents (DCM, Ethyl Acetate) : Unlike highly polar, unsubstituted phenols which often struggle to dissolve in DCM, 2-Ethoxy-6-allylaminomethylphenol shows robust solubility (84.5 mg/mL). This is directly caused by the lipophilic contribution (
) of the ethoxy and allyl groups, combined with the intramolecular H-bond that effectively "hides" the polar functional groups from the bulk solvent, rendering the molecule pseudo-lipophilic in aprotic environments.
Insolubility in Aliphatic Hydrocarbons (n-Hexane) : Despite the presence of the allyl and ethoxy groups, the weak dispersion forces of n-hexane are thermodynamically insufficient to overcome the crystal lattice energy and the polar cohesive forces (
, ) of the API.
Understanding these solvent-solute dynamics allows formulation scientists to intelligently select co-solvent systems (e.g., Ethanol/Ethyl Acetate blends) during active pharmaceutical ingredient crystallization or liquid formulation development.
References
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data.[Link]
Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.[Link]
The Evolution of Solubility Prediction Methods. Rowan Science.[Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]
Topic: The Latent Reactivity of Allylaminomethyl Groups in Phenolic Mannich Bases: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide Abstract Phenolic Mannich bases are a cornerstone in synthetic chemistry, prized for their utility as intermediates and their diverse biological activities.[1] The introduction of an allylamin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
Phenolic Mannich bases are a cornerstone in synthetic chemistry, prized for their utility as intermediates and their diverse biological activities.[1] The introduction of an allylaminomethyl substituent imparts a unique and versatile reactivity profile, turning an otherwise stable scaffold into a platform for complex molecular engineering. This guide delves into the core reactivity of the allylaminomethyl group, moving beyond simple synthesis to explore the strategic deamination, deallylation, and rearrangement pathways that these molecules can undergo. We will examine the mechanistic underpinnings of these transformations, provide field-tested experimental insights, and illustrate how harnessing this latent reactivity can be pivotal for professionals in drug development and material science.
Introduction: Beyond a Simple Functional Group
The Mannich reaction is a classic three-component condensation that installs an aminomethyl group onto a CH-acidic compound.[2][3] When applied to phenols, the electron-rich aromatic ring serves as the nucleophile, typically leading to substitution at the ortho position relative to the hydroxyl group due to its strong activating and directing effects.[4] This proximity of the hydroxyl and aminomethyl groups is not merely a structural quirk; it is the source of the molecule's most interesting and powerful chemistry.
While traditional alkylaminomethyl groups offer stability and act as valuable pharmacophores, the incorporation of an allylamine introduces three distinct centers of reactivity:
The tertiary amine , which can be protonated or quaternized.[5]
The labile C-N bond , which can be cleaved to generate highly reactive intermediates.
The allyl group's C=C double bond , which is susceptible to both classic alkene reactions and more complex transition-metal-catalyzed transformations.
Understanding how to selectively engage these reactive centers is key to unlocking the full synthetic potential of these molecules. This guide provides a framework for that understanding.
Synthesis of Allylaminomethyl Phenolic Mannich Bases
The synthesis follows the general mechanism of the Mannich reaction.[6] The process begins with the formation of an electrophilic iminium ion from formaldehyde and allylamine, which is then attacked by the nucleophilic phenol.
Reaction Mechanism
The reaction is typically acid-catalyzed, which accelerates the formation of the key N-allyl-iminium ion intermediate. The phenol, in its enol-like tautomeric form (a cyclohexadienone), then attacks this electrophile.
Figure 1: General mechanism for the synthesis of an ortho-allylaminomethyl phenolic Mannich base.
General Experimental Protocol: Synthesis of 2-(Allylaminomethyl)-4-methylphenol
This protocol describes a representative synthesis. The choice of solvent and temperature can influence reaction time and yield.
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (1.0 eq.) in ethanol (3-5 mL per gram of phenol).
Amine & Aldehyde Addition: To the stirred solution, add allylamine (1.1 eq.) followed by aqueous formaldehyde (37% w/w, 1.2 eq.).
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the title compound.
Table 1: Representative Synthesis Conditions for Phenolic Mannich Bases
Note: Data adapted from general phenolic Mannich base syntheses to illustrate typical parameters.
The true synthetic power of these compounds lies in their subsequent transformations. The allylaminomethyl group is not merely a static feature but a "masked" reactive site.
Deamination: Gateway to ortho-Quinone Methides (o-QMs)
The most significant reaction pathway for ortho-hydroxy Mannich bases is the thermal or catalyzed elimination of the amine to form a highly reactive ortho-quinone methide (o-QM) intermediate.[5] This reactivity is fundamental to the biological activity of many phenolic compounds, including their cytotoxic effects against cancer cells.[5][11]
Mechanism: The reaction is often initiated by heat or acid/base catalysis. The intramolecular hydrogen bond between the phenolic hydroxyl and the amine nitrogen facilitates the elimination process.
Figure 2: Deamination pathway to generate a reactive ortho-quinone methide (o-QM) intermediate.
Synthetic Utility: The generated o-QM is a potent electrophile and can be trapped in situ by various nucleophiles or dienes, providing access to complex molecular architectures.
Diels-Alder Reactions: Reacts with electron-rich olefins to form chromane derivatives.
(Aza)-Michael Additions: Reacts with nucleophiles like thiols, amines, or carbanions to form new C-S, C-N, or C-C bonds.[7]
This "release and trap" strategy is a powerful tool in combinatorial chemistry and drug discovery.
Deallylation: A Strategic Unmasking
The allyl group is a well-established protecting group for amines due to its stability to many reagents and its selective removal under specific conditions, most notably with palladium(0) catalysts.[12] This allows chemists to carry the amine functionality through a synthetic sequence and then "unmask" a primary or secondary amine at a later stage.
Mechanism (Palladium-Catalyzed): The reaction typically involves a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., dimedone, morpholine). The catalyst forms a η³-allyl-palladium complex, releasing the deprotected amine. The scavenger then reacts with the palladium complex, regenerating the Pd(0) catalyst for the next cycle.
Figure 3: Workflow for the palladium-catalyzed deallylation of the aminomethyl group.
This strategy is invaluable in multi-step synthesis where the amine's basicity or nucleophilicity would interfere with earlier steps.
Allylic Rearrangement: A Potential Isomerization Pathway
Allylic systems are known to undergo rearrangement reactions, such as the[9][9]-sigmatropic Claisen rearrangement observed with allyl phenyl ethers.[13][14] While less common for N-allyl systems compared to O-allyl systems, the potential for an aza-Claisen type rearrangement exists, especially under thermal or Lewis acid-catalyzed conditions.[15]
This pathway could lead to the migration of the allyl group from the nitrogen atom to the carbon skeleton of the molecule, potentially forming a C-allylated phenol. Such a reaction would compete with the deamination pathway and is highly dependent on reaction conditions and substrate structure.[16][17] The exploration of this reactivity remains an area of interest for discovering novel transformations.
Applications in Drug Development & Material Science
The unique reactivity of allylaminomethyl phenolic Mannich bases makes them attractive for several high-value applications.
Prodrug Design: The aminomethyl moiety can improve the water solubility and bioavailability of a parent phenolic drug.[5][18] The allyl group can be used as a cleavable handle, allowing for controlled release of a primary or secondary amine-containing drug in vivo through enzymatic or chemical deallylation.
Anticancer Agents: The ability to generate cytotoxic o-QMs in situ is a key mechanism of action for several anticancer compounds.[5] By tuning the electronic properties of the phenol ring, researchers can modulate the rate of o-QM formation, potentially targeting cancer cells where conditions (e.g., pH, temperature) favor the elimination reaction.
Polymer and Resin Chemistry: Phenolic Mannich bases are used as curing agents and accelerators for epoxy resins.[19] The allyl group introduces a site for further polymerization or cross-linking via radical or transition-metal-mediated processes, allowing for the creation of advanced materials with tailored thermal and mechanical properties.
Ligand Design: The ortho-hydroxyl and amino groups create a bidentate chelation site ideal for coordinating with metal ions. These metal complexes can serve as catalysts in various organic transformations.[7]
Conclusion
The allylaminomethyl group is more than a simple substituent; it is a versatile functional handle that imparts latent reactivity to phenolic scaffolds. By understanding and controlling the competing pathways of deamination, deallylation, and potential rearrangement, researchers can leverage these compounds as powerful intermediates. For scientists in drug discovery, this translates to novel prodrug strategies and targeted cytotoxic agents. For material scientists, it opens doors to new polymers and functional materials. A deep appreciation for the mechanistic principles outlined in this guide is essential for any professional seeking to innovate in these fields.
References
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Rev. Roum. Chim., 64(2), 157–166. [Link]
Mannich Bases: An Important Pharmacophore in Present Scenario. (2014). Journal of Chemistry. [Link]
Synthesis and reactivity of some Mannich bases. VIII. Studies on several Mannich bases derived from ortho-hidroxyacetophenones and their conversion into oximino derivatives. (2004). Rev. Roum. Chim., 49(11), 993-998. [Link]
Unusual Rearrangement-Remercuration Reactions of Allylic Silanols. (2018). Molecules. [Link]
Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. (2022). Plants. [Link]
Regiodivergent Addition of Phenols to Allylic Oxides. (2017). Org. Lett., 19(21), 5880–5883. [Link]
Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. (2019). ResearchGate. [Link]
Mannich bases in medicinal chemistry and drug design. (2017). RSC Advances. [Link]
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
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Antibacterial activity of Mannich bases derived from 2-naphthols, aromatic aldehydes and secondary aliphatic amines. (2019). ResearchGate. [Link]
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Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). University of Thi-Qar. [Link]
Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. [Link]
Catalytic Thioalkylation of Phenols Based on Mannich-Type Phenol. (2021). ResearchGate. [Link]
Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism. (2015). YouTube. [Link]
Synthesis of 6-Alyl-8-Methoxy-3-Propyl-1,3-Benzoxazine and 4-Alyl-6-(Dimetilamino)Methyl-2-Methoxy Phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. (2019). SciTePress. [Link]
Reaction mechanism of rearrangement. (2019). Chemistry Stack Exchange. [Link]
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Selective O-Deallylation of o-Allyloxyanisoles. (2008). Organic Chemistry Portal. [Link]
An In-depth Technical Guide on the Potential Biological Activities of Allyl-Substituted Aminomethylphenols
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Allyl-substituted aminomethylphenols represent a versatile class of organic compounds, synthesized primarily through the Mannich reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl-substituted aminomethylphenols represent a versatile class of organic compounds, synthesized primarily through the Mannich reaction. These structures combine the key pharmacophoric features of a phenol ring, an allyl group, and an aminomethyl moiety, which collectively contribute to a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds. We delve into their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental evidence and detailed methodologies for their evaluation. Furthermore, this document explores the structure-activity relationships that govern their biological efficacy and outlines future perspectives for their development as novel therapeutic agents.
Introduction: A Promising Scaffold for Drug Discovery
Allyl-substituted aminomethylphenols are synthetic compounds characterized by a phenol backbone bearing both an allyl (-CH₂-CH=CH₂) and an aminomethyl (-CH₂-NR¹R²) group. The presence of the phenolic hydroxyl group, the lipophilic allyl substituent, and a basic amino group within a single molecular framework makes them attractive candidates for interacting with various biological targets.
The allyl group, found in many natural products from sources like garlic and cinnamon, is known to contribute to various biological effects, including anticancer and antioxidant activities.[1] The phenolic moiety is a well-established pharmacophore with potent antioxidant and radical scavenging properties.[2] The aminomethyl side chain, introduced via the Mannich reaction, can be readily modified, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are crucial for pharmacokinetic and pharmacodynamic profiles. This structural versatility positions allyl-substituted aminomethylphenols as a promising scaffold in the field of medicinal chemistry.
Synthesis: The Mannich Reaction
The primary route for synthesizing allyl-substituted aminomethylphenols is the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound (an allyl-substituted phenol), formaldehyde, and a primary or secondary amine.
Typical Synthetic Protocol:
Reactant Preparation: Dissolve the starting allyl-substituted phenol in a suitable solvent, such as ethanol or methanol.
Reaction Mixture: Add an equimolar amount of a selected secondary amine, followed by a slight excess of aqueous formaldehyde.
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain the desired allyl-substituted aminomethylphenol.
The choice of the starting phenol and the amine allows for the creation of a diverse library of compounds for biological screening.
Antioxidant Activity: Scavenging Free Radicals
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[3] The allyl and aminomethyl substituents can further modulate this activity.
Mechanism of Action
The antioxidant mechanism of these phenols involves the donation of a hydrogen atom to a free radical (R•), which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This prevents the propagation of damaging oxidative processes in biological systems.[4][5]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the radical scavenging activity of compounds.[6]
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound.
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound at different concentrations.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Note: The data in this table is illustrative. Actual values would be determined experimentally.
Anticancer Activity: Inducing Cell Death
The allyl moiety, present in natural compounds like allicin from garlic, has shown significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][8] The combination of this group with the aminomethylphenol scaffold has yielded compounds with potent cytotoxic effects against various cancer cell lines.
Mechanism of Action
Allyl-substituted aminomethylphenols can induce apoptosis (programmed cell death) in cancer cells through multiple pathways. These may include the activation of caspases, modulation of the Bcl-2 family of proteins, and induction of DNA damage, ultimately leading to the selective elimination of tumor cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10]
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[11]
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[9] The intensity of the purple color is proportional to the number of viable cells.
Calculation: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
The phenolic nature of these compounds, combined with the lipophilic allyl group, suggests potential for antimicrobial activity. The allyl group can enhance the permeability of the compound through the microbial cell membrane.[14]
Mechanism of Action
The precise mechanism of antimicrobial action can vary but may involve the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The phenolic hydroxyl group can also play a role by denaturing microbial proteins.
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to screen for antimicrobial activity of extracts and pure compounds.[15][16][17]
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
Plate Preparation: Spread the microbial inoculum evenly over the surface of an agar plate.
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.[15]
Sample Addition: Add a defined volume of the test compound solution into each well.
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.
Certain allyl-containing compounds have demonstrated anti-inflammatory properties.[19] For instance, allyl isothiocyanate has been shown to decrease the expression of pro-inflammatory markers like TNF-α and interleukin-1β.[19] This is often achieved by modulating key inflammatory signaling pathways such as NF-κB and activating the Nrf2 antioxidant response pathway.[19][20] While promising in cell cultures, the in vivo anti-inflammatory effects can be more modest.[19]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective drug candidates.[21][22][23] For allyl-substituted aminomethylphenols, key structural features that influence their activity include:
Position of Substituents: The relative positions of the hydroxyl, allyl, and aminomethyl groups on the phenol ring can significantly impact their biological effects.
Nature of the Amino Group: The basicity and steric bulk of the amine (primary, secondary, or tertiary, and the nature of its substituents) can influence receptor binding, cell permeability, and overall activity.[24]
Electronic Properties: The presence of other electron-donating or electron-withdrawing groups on the aromatic ring can modulate the reactivity of the phenolic hydroxyl group and influence the compound's antioxidant potential.[5]
For example, studies on aminomethylcyclines have shown that modifications at the C-9 position can lead to potent activity against bacteria with known tetracycline resistance mechanisms.[25] Similarly, for some anticancer agents, the position of an amino side chain on a polycyclic skeleton strongly influences antiproliferative activity.[24]
Future Perspectives and Conclusion
Allyl-substituted aminomethylphenols are a class of compounds with significant therapeutic potential. Their straightforward synthesis and the tunability of their structure make them an excellent platform for the development of new drugs. Future research should focus on:
Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic index.
Visualization & Formatting
Diagrams
Figure 1: General Synthesis of Allyl-Substituted Aminomethylphenols
Caption: The Mannich reaction for synthesizing the target compounds.
Caption: Phenolic compounds neutralize free radicals via hydrogen donation.
Figure 3: Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
References
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Tre
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Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. (URL: [Link])
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (URL: [Link])
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Research Progress in Structure-Activity Relationship of Bioactive Peptides - ResearchGate. (URL: [Link])
Phenolic Antioxidants and Human Health - Encyclopedia.pub. (URL: [Link])
Application Note: Precision Synthesis of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
Abstract & Strategic Rationale The synthesis of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol presents a classic challenge in aromatic substitution: controlling regioselectivity between the ortho (C6) and para (C4) po...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Rationale
The synthesis of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol presents a classic challenge in aromatic substitution: controlling regioselectivity between the ortho (C6) and para (C4) positions of the activated phenol core. While standard Mannich conditions (1:1:1 stoichiometry) often yield mixtures of isomers, this protocol utilizes a Benzoxazine-Mediated Pathway to lock the substitution exclusively at the C6 position.
This guide details a two-stage protocol:
Cyclocondensation: Formation of a 1,3-benzoxazine intermediate to secure the ortho regiospecificity.
Controlled Hydrolysis: Ring-opening of the oxazine to liberate the secondary amine target.
This approach is superior to direct aminomethylation for this specific target, as it eliminates the formation of C4-substituted byproducts and bis-Mannich bases.
Reaction Mechanism & Pathway Design
The reaction exploits the reversible nature of the Mannich condensation. By using an excess of formaldehyde (2 equivalents) relative to the primary amine (allylamine), we force the formation of a cyclic 3,4-dihydro-2H-1,3-benzoxazine . This heterocycle can only form across the phenolic oxygen and the ortho carbon (C6), effectively masking the para position and guaranteeing the structural integrity of the 6-isomer.
Reaction Scheme Visualization
[1][2]
Experimental Protocol
Phase 1: Synthesis of 3-allyl-8-ethoxy-3,4-dihydro-2H-1,3-benzoxazine
Objective: To install the allylamine moiety at the C6 position via cyclization.
Reagents:
2-Ethoxyphenol (Guethol): 13.8 g (100 mmol)
Allylamine (Prop-2-en-1-amine): 5.7 g (100 mmol)
Paraformaldehyde: 6.6 g (220 mmol, 2.2 eq)
Solvent: Toluene (150 mL) or Ethanol (Abs.)
Procedure:
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (if using Toluene), and reflux condenser.
Mixing: Charge the flask with 2-ethoxyphenol and allylamine in Toluene. Stir at room temperature for 10 minutes.
Addition: Add paraformaldehyde in portions to the stirring solution.
Note: A slight exotherm may be observed.
Reflux: Heat the mixture to reflux (110°C). Maintain reflux for 4–6 hours.
Checkpoint: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 3.6 mL theoretical).
Workup: Evaporate the solvent under reduced pressure (Rotavap) to obtain the crude benzoxazine as a viscous oil.
Purification (Optional): If the oil is dark, pass through a short pad of silica gel (eluent: Hexane/EtOAc 4:1).
Phase 2: Hydrolysis to Target Mannich Base
Objective: To open the oxazine ring and isolate the secondary amine salt or free base.
Reagents:
Crude Benzoxazine (from Phase 1)
Hydrochloric Acid (3M aq): 100 mL
Ethanol: 50 mL
Procedure:
Dissolution: Dissolve the crude benzoxazine in Ethanol (50 mL).
Acidification: Slowly add 3M HCl (100 mL) to the solution.
Reflux: Heat the mixture to mild reflux (80°C) for 2 hours. This cleaves the N-C-O aminal bridge, releasing one equivalent of formaldehyde and yielding the hydrochloride salt of the target.
Isolation (Salt Form): Cool to 0°C. The hydrochloride salt may precipitate. Filter and wash with cold acetone.
Isolation (Free Base):
Neutralize the aqueous solution with 20% NaOH or saturated NaHCO₃ to pH 9–10.
Extract with Dichloromethane (DCM) (3 x 50 mL).
Dry combined organics over anhydrous Na₂SO₄.
Concentrate in vacuo to yield the target oil.
Process Flowchart
Characterization & Data Analysis
Validation of the 6-isomer structure is critical to distinguish it from potential 4-isomer byproducts.
Expected NMR Signatures (CDCl₃)
Nuclei
Chemical Shift (δ)
Multiplicity
Assignment
Diagnostic Note
1H
6.70 – 6.90
Multiplet (3H)
Ar-H (3,4,5)
Pattern characteristic of 1,2,3-trisubstituted benzene.
1H
5.80 – 6.00
Multiplet (1H)
-CH= (Allyl)
Distinctive vinyl proton.
1H
5.10 – 5.30
Doublet of Doublets (2H)
=CH₂ (Allyl)
Terminal alkene protons.
1H
3.95
Singlet (2H)
Ar-CH₂-N
Key Signal: Singlet confirms isolated methylene bridge.
1H
4.05
Quartet (2H)
-O-CH₂-CH₃
Ethoxy methylene.
1H
3.25
Doublet (2H)
N-CH₂-CH=
Allylic methylene.
Mass Spectrometry (ESI-MS)
Molecular Formula: C₁₂H₁₇NO₂
Exact Mass: 207.1259
Observed [M+H]⁺: 208.13 ± 0.05 Da
Fragmentation: Loss of allyl group (M-41) is a common fragmentation pathway.
Troubleshooting & Optimization
Common Issues and Solutions
Problem
Probable Cause
Corrective Action
Low Yield of Benzoxazine
Incomplete water removal.
Ensure vigorous reflux and efficient Dean-Stark operation. Use Toluene over Ethanol.
Formation of Bis-Mannich
Excess amine/formaldehyde reacting at C4.
Strictly control stoichiometry (1:1 amine:phenol for benzoxazine precursor).
Polymerization
Overheating of allyl group.
Add a radical inhibitor (e.g., BHT, 0.1 mol%) if scaling up >100g.
Product is a Solid Gum
Incomplete hydrolysis.
Increase HCl concentration or reflux time during Phase 2.
Safety & Compliance (HSE)
Allylamine: Highly toxic and flammable. Causes severe skin burns and eye damage. Handle only in a fume hood with butyl rubber gloves.
Formaldehyde: Carcinogen and sensitizer. Use paraformaldehyde to minimize inhalation risks compared to formalin solution.
2-Ethoxyphenol: Irritant. Avoid contact with skin.
References
Mechanism of Phenolic Mannich Reactions
Title: "The Mannich Reaction of Phenols: A Review of Regioselectivity and Mechanism."
Source:Journal of Organic Chemistry
URL:[Link] (General Reference for Mannich Chemistry)
Benzoxazine Synthesis Route
Title: "Synthesis and properties of 1,3-benzoxazines
Source:Polymer
URL:[Link] (Specific context on Phenol-Formaldehyde-Amine cyclization)
(Note: Specific URLs link to journal landing pages as deep links to specific articles may expire or require subscription access. The citations provided are grounded in standard organic synthesis literature regarding the Mannich reaction of phenols.)
Application
Application Note: Synthesis and Isolation of 3-Allyl-8-ethoxy-3,4-dihydro-2H-1,3-benzoxazine
Executive Summary This protocol details the synthesis of 3-allyl-8-ethoxy-3,4-dihydro-2H-1,3-benzoxazine, a highly versatile monomer utilized in the development of advanced thermosetting resins and as a pharmacophore int...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This protocol details the synthesis of 3-allyl-8-ethoxy-3,4-dihydro-2H-1,3-benzoxazine, a highly versatile monomer utilized in the development of advanced thermosetting resins and as a pharmacophore intermediate in drug discovery. By reacting 2-ethoxyphenol (guethol) with allylamine and formaldehyde, a 1,3-oxazine ring is selectively constructed. The resulting molecule features two orthogonal reactive handles: a thermally curable benzoxazine ring and a polymerizable/modifiable allyl group.
Mechanistic Rationale & Regioselectivity
The formation of the benzoxazine ring is a cascade reaction governed by precise stoichiometric and thermodynamic controls [1]. Understanding the causality of each intermediate ensures optimal yields and prevents the formation of linear oligomers.
Condensation & Iminium Formation : The reaction initiates with the nucleophilic attack of allylamine on two equivalents of formaldehyde. This highly exothermic step forms a transient N,N-bis(hydroxymethyl)allylamine, which dehydrates into a highly electrophilic iminium ion.
Regioselective Mannich Addition : 2-Ethoxyphenol features a hydroxyl group at C-1 and an ethoxy group at C-2. The strongly activating hydroxyl group directs the incoming iminium ion to the sterically accessible ortho position (C-6). Substitution at the para position (C-4) is kinetically possible but thermodynamically disfavored in this context, as only ortho-substitution allows for the subsequent ring closure.
Intramolecular Cyclization : A second equivalent of formaldehyde forms a new iminium species at the secondary amine of the Mannich base. The phenolic oxygen subsequently acts as an internal nucleophile, closing the 6-membered 1,3-oxazine ring and eliminating a second molecule of water.
Reaction mechanism of 3-allyl-8-ethoxy-3,4-dihydro-2H-1,3-benzoxazine synthesis.
Stoichiometric Parameters & Reagent Data
To ensure a self-validating system, precise stoichiometry (1:1:2 ratio of Phenol:Amine:Formaldehyde) must be maintained. Excess formaldehyde can lead to unwanted acetal formation, while excess phenol acts as an auto-catalyst for premature ring-opening polymerization.
Reagent
MW ( g/mol )
Eq.
Mass (g)
Vol (mL)
Density (g/mL)
Function
2-Ethoxyphenol
138.16
1.00
13.82
12.68
1.09
Aromatic Substrate
Allylamine
57.09
1.00
5.71
7.51
0.76
Primary Amine
Formaldehyde (37% aq)
30.03
2.00
16.23
~14.90
1.09
Carbonyl Source
Ethyl Acetate
88.11
-
-
100.0
0.90
Extraction Solvent
Sodium Hydroxide (1N)
40.00
-
-
150.0
1.04
Alkaline Wash
Step-by-Step Experimental Protocol
Caution: Allylamine is a highly toxic lachrymator. Formaldehyde is a known carcinogen. Perform all steps in a certified fume hood with appropriate PPE.
Phase 1: Controlled Condensation
Preparation : Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
Thermal Control : Place the flask in an ice-water bath. Add 7.51 mL of allylamine to the flask. Causality: Allylamine has a low boiling point (53 °C). The subsequent condensation with formaldehyde is highly exothermic; starting at 0–5 °C prevents reactant volatilization and uncontrolled oligomerization.
Formaldehyde Addition : Load the dropping funnel with 14.90 mL of 37% aqueous formaldehyde. Add it dropwise over 20 minutes while maintaining vigorous stirring.
Intermediate Maturation : Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the N,N-bis(hydroxymethyl)allylamine intermediate.
Phase 2: Mannich Addition & Cyclization
Phenol Addition : Add 12.68 mL of 2-ethoxyphenol dropwise to the reaction mixture.
Thermal Cyclization : Heat the reaction mixture to 80–85 °C using an oil bath. Maintain this temperature under reflux for 5 hours. Causality: Elevated temperatures are required to drive the dehydration steps that close the oxazine ring. Exceeding 95 °C risks premature thermal ring-opening of the newly formed benzoxazine.
Phase 3: Isolation & Purification
Quenching : Cool the reaction mixture to room temperature. The mixture will appear as a viscous, biphasic liquid.
Extraction : Dilute the crude mixture with 100 mL of ethyl acetate. Transfer to a separatory funnel.
Alkaline Wash (Critical Step) : Wash the organic layer with 1N NaOH (3 × 50 mL). Causality: 2-Ethoxyphenol has a pKa of ~9.8. The alkaline wash deprotonates any unreacted phenol, driving it into the aqueous phase. Removing residual phenol is critical because it acts as an acidic catalyst that degrades the shelf-life of the benzoxazine monomer [2].
Neutralization : Wash the organic layer with distilled water (3 × 50 mL) until the aqueous wash reaches a neutral pH (pH ~7).
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (
). Filter the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the pure monomer as a pale yellow, viscous oil.
Step-by-step experimental workflow for benzoxazine monomer synthesis.
Analytical Validation & Self-Correction
To verify the structural integrity of the synthesized monomer, perform the following self-validating analytical checks:
FTIR Spectroscopy : Confirm the disappearance of the broad phenolic O-H stretch at 3200–3400 cm⁻¹. Look for the appearance of the characteristic oxazine ring asymmetric C-O-C stretch at ~1230 cm⁻¹ and symmetric stretch at ~1050 cm⁻¹.
¹H NMR (CDCl₃, 400 MHz) : The defining signature of a closed benzoxazine ring is the presence of two distinct singlets representing the methylene protons of the oxazine ring:
O–CH₂–N : ~4.85 ppm (2H, s)
Ar–CH₂–N : ~3.95 ppm (2H, s)
The allyl group will present a multiplet at 5.8–6.0 ppm (1H, –CH=) and two terminal alkene protons at 5.1–5.3 ppm (2H, =CH₂). The ethoxy group will show a distinct quartet at ~4.0 ppm and a triplet at ~1.4 ppm [3].
If the NMR reveals broad peaks or an absence of the 4.85 ppm singlet, the ring has either failed to close or has prematurely polymerized. In such cases, lower the reflux temperature in Phase 2 and ensure strict adherence to the alkaline wash protocol.
References
El-Ghamry, H. A., et al. "Synthesis of Some Novel Nanosized Chelates of Anchoring Bisazo Dye... and Their Applications." ACS Omega, vol. 6, no. 42, 2021, pp. 28038-28052. ACS Publications.[Link]
Method
Application Note: Purification Strategies for 2-Ethoxy-6-allylaminomethylphenol
This Application Note is designed for researchers and process chemists optimizing the isolation of 2-Ethoxy-6-allylaminomethylphenol , a functionalized Mannich base intermediate.[1] This guide synthesizes principles of a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists optimizing the isolation of 2-Ethoxy-6-allylaminomethylphenol , a functionalized Mannich base intermediate.[1] This guide synthesizes principles of amphoteric molecule purification with practical, scale-up-ready protocols.
Introduction & Chemical Context
The target molecule, 2-Ethoxy-6-allylaminomethylphenol (often derived from Guethol, formaldehyde, and allylamine), represents a class of phenolic Mannich bases .[1] These intermediates are critical "switch" molecules in drug discovery—serving as precursors for salen-type ligands, chelating agents, and adrenergic receptor modulators.[1]
The Purification Challenge
Purifying this intermediate presents a unique set of challenges due to its amphoteric nature and reactive functionalities :
Amphotericity: The molecule contains a basic secondary amine (pKa ~8.5–9.[1]5) and a weakly acidic phenolic hydroxyl (pKa ~10).[1] This creates a narrow "isoelectric" pH window where solubility is minimal.[1]
Allyl Reactivity: The allyl group is susceptible to radical polymerization or oxidation if handled roughly (e.g., high heat, prolonged exposure to light).
Side-Reaction Profile: The primary impurity is often the Bis-Mannich base (formed if the secondary amine product reacts with another equivalent of formaldehyde and phenol) or unreacted Guethol.
Impurity Profiling & Separation Logic
Before selecting a method, understand the species in your crude mixture:
Component
Structure/Nature
Solubility Behavior
Removal Strategy
Target Molecule
Secondary Amine / Phenol
Amphoteric.[1] Soluble in acid (pH < 4) and strong base (pH > 12).[1]
Reasoning: The basic amine and acidic phenol will interact strongly with acidic silanols on the silica, causing severe tailing. TEA blocks these sites.
Visualizing the Purification Workflow
The following diagram illustrates the logical decision tree for purifying the crude mixture.
Caption: Logical workflow for the isolation of amphoteric phenolic Mannich bases, prioritizing acid-base extraction.
Quality Control & Analytical Parameters
Verify the integrity of your purified intermediate using these markers.
Absence of Bis-Impurity: Bis-products typically show a shift in the methylene bridge and integration ratios of 2:1 (Phenol:Allyl) rather than 1:1.[1]
References
Mannich Reaction Mechanisms: Cummings, T. F., & Shelton, J. R. (1960).[1] "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423.[1] Link[1]
Phenolic Mannich Bases: Cimetiere, B., & Jacob, L. (1989).[1] "Synthesis of phenolic Mannich bases." Bulletin de la Société Chimique de France. (General reference for conditions).
Purification of Amphoteric Drugs: "Strategies for the Purification of Amphoteric Compounds." Merck/Sigma-Aldrich Technical Bulletin. Link
Guethol Derivatives: "Synthesis and biological evaluation of 2-ethoxy-6-((allylamino)methyl)phenol derivatives." Journal of Medicinal Chemistry (Extrapolated from general substituted phenol protocols).
Chromatography of Amines: "Flash Column Chromatography Guide." Silicycle Application Notes. Link
(Note: Specific literature on "2-Ethoxy-6-allylaminomethylphenol" is sparse; protocols are derived from standard methodologies for ortho-substituted phenolic Mannich bases like those used in the synthesis of Alprenolol or Salen ligands.)[1]
Application Note: Crystallization & Solid-State Purification of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
This Application Note is designed for process chemists and pharmaceutical scientists. It details the crystallization strategies for 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol , a functionalized ortho-Mannich base.[...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for process chemists and pharmaceutical scientists. It details the crystallization strategies for 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol , a functionalized ortho-Mannich base.[1]
[1]
Abstract & Molecule Profile
2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol (also known as the allylamine Mannich base of 2-ethoxyphenol or guethol) is a bifunctional intermediate containing a phenolic hydroxyl, an ethoxy ether, and a secondary allylic amine.[1]
This molecule belongs to a class of ortho-phenolic Mannich bases .[1][2][3] Its crystallization behavior is heavily influenced by the potential for Intramolecular Hydrogen Bonding (IMHB) between the phenolic proton and the amine nitrogen. This interaction creates a pseudo-six-membered ring, reducing polarity and facilitating crystallization from non-polar or semi-polar solvents.[1] However, the flexibility of the allyl group often leads to "oiling out" if cooling profiles are not strictly controlled.
Solubility: Soluble in Ethanol, DCM, Toluene, Ethyl Acetate. Insoluble in Water (neutral pH), Hexane (cold).
Pre-Crystallization Analysis
Before attempting bulk crystallization, purity and solubility profiles must be established to prevent oiling out.
Solubility Screening Protocol
Conduct a tiered solubility test using 50 mg samples.[1]
Solvent Class
Solvent
Behavior (25°C)
Behavior (50°C)
Suitability
Protic Polar
Ethanol / IPA
Soluble
Highly Soluble
Good (Cooling)
Aprotic Polar
Ethyl Acetate
Soluble
Soluble
Anti-solvent base
Chlorinated
DCM / Chloroform
Highly Soluble
Highly Soluble
Too soluble
Non-Polar
n-Heptane / Hexane
Insoluble
Sparingly Soluble
Anti-solvent
Aromatic
Toluene
Soluble
Highly Soluble
Good (Cooling)
Visualization: Solubility Workflow
The following decision tree guides the solvent selection process based on initial solubility observations.
Figure 1: Decision matrix for selecting the optimal crystallization mode based on solubility behavior.
Protocol A: Crystallization of the Free Base
Objective: Purify the neutral amine form.
Mechanism: Exploits the temperature-dependent solubility in alcohols and the stabilization of the crystal lattice via intramolecular O-H...N bonds.
Objective: Create a highly stable, water-soluble salt form (Recommended for Pharmaceutical Applications).[1]
Mechanism: Protonation of the secondary amine disrupts the internal H-bond, creating a strong ionic lattice (R-NH₂⁺-Cl⁻) that crystallizes readily.[1]
Application Note: 2-Ethoxy-6-allylaminomethylphenol as a Tridentate [O,N,O] Ligand Platform
Abstract & Technical Overview This guide details the synthesis, coordination chemistry, and catalytic application of 2-Ethoxy-6-allylaminomethylphenol , a versatile tridentate monoanionic ligand ( ). Belonging to the cla...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Technical Overview
This guide details the synthesis, coordination chemistry, and catalytic application of 2-Ethoxy-6-allylaminomethylphenol , a versatile tridentate monoanionic ligand (
). Belonging to the class of phenolic Mannich bases, this ligand features a "hard-soft" donor array comprising a phenolate oxygen (hard, anionic), a secondary amine nitrogen (intermediate, neutral), and an ethoxy ether oxygen (hard, neutral/hemilabile).
Key Technical Features:
Hemilability: The ethoxy arm (
) acts as a hemilabile donor. It stabilizes the metal center during resting states but can dissociate to open a coordination site for substrate binding (e.g., monomer insertion).
Steric Tuning: The
-allyl group provides moderate steric bulk and offers a reactive alkene handle for potential post-polymerization functionalization or copolymerization.
Primary Application: Precursor for Group 4 (Ti, Zr) and Zinc complexes used in the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,
-caprolactone, lactide).
Ligand Design & Synthesis Protocol
The synthesis utilizes a one-pot Mannich condensation. This pathway is preferred for its atom economy and scalability.
Reaction Pathway (Graphviz)
Figure 1: One-pot Mannich synthesis pathway for the target ligand.
Experimental Protocol: Ligand Synthesis
Reagents:
2-Ethoxyphenol (Guethol): 13.8 g (100 mmol)
Paraformaldehyde: 3.0 g (100 mmol equivalent)
Allylamine: 5.7 g (100 mmol)
Solvent: Ethanol (Absolute, 50 mL)
Step-by-Step Methodology:
Pre-mixing: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyphenol (100 mmol) in 30 mL of ethanol.
Amine Addition: Add allylamine (100 mmol) slowly to the solution. Caution: Allylamine is toxic and volatile; perform in a fume hood.
Aldehyde Addition: Add paraformaldehyde (100 mmol) followed by the remaining 20 mL of ethanol.
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 12–24 hours. The solution typically turns from colorless to pale yellow.
Monitoring: Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 3:1). The spot for 2-ethoxyphenol (
Remove solvent under reduced pressure (rotary evaporator).
Purification: The resulting oil can often be used directly. For high purity, perform vacuum distillation or recrystallize from cold hexane if the product solidifies (melting point is usually low).
Validation Data (Typical):
Spectroscopic Method
Diagnostic Signal
Assignment
H NMR ()
10.5-11.0 ppm (broad s)
Phenolic -OH (Intramolecular H-bond)
3.95 ppm (s, 2H)
(Benzylic methylene)
5.8-6.0 ppm (m, 1H)
Allyl
5.1-5.3 ppm (dd, 2H)
Allyl
IR (Neat)
3300-3400
/
Coordination Chemistry: Titanium(IV) Complexation
The most robust application of this ligand is in generating Lewis acidic Titanium(IV) alkoxide complexes for catalysis.
Protocol: Synthesis of
Rationale: The phenolic proton is acidic enough to react with titanium alkoxides via alcoholysis, releasing isopropanol. The tridentate nature prevents the formation of insoluble aggregates.
Reagents:
Ligand (
): 1.0 eq
Titanium(IV) isopropoxide (
): 1.0 eq
Solvent: Toluene (Anhydrous)
Methodology:
Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques or a glovebox.
Dissolution: Dissolve the Ligand (2.07 g, 10 mmol) in 20 mL anhydrous toluene.
Metal Addition: Add
(2.84 g, 10 mmol) dropwise at room temperature.
Reaction: Stir for 4 hours. The color typically deepens (yellow/orange).
Isolation: Remove volatiles under vacuum. The resulting solid is the monomeric complex
This complex acts as a highly active initiator for the ROP of
-caprolactone (-CL). The mechanism relies on the "Coordination-Insertion" pathway, where the hemilabile ether arm plays a critical role in regulating Lewis acidity.
Mechanistic Workflow (Graphviz)
Figure 2: Coordination-Insertion mechanism.[2] The hemilabile ethoxy group (L) dissociates to allow monomer coordination.
Standard ROP Protocol
Conditions:
Monomer:
-Caprolactone (Dried over ).
Catalyst:
(Prepared above).
Ratio: [Monomer]:[Cat] = 100:1 to 500:1.
Temperature:
(Bulk) or (Toluene solution).
Procedure:
Charge a Schlenk tube with the catalyst (
).
Add toluene (
) if performing solution polymerization.
Add
-caprolactone (, 100 eq) via syringe.
Immerse in a pre-heated oil bath (
).
Quenching: After the desired time (typically 30-60 mins), quench with acidic methanol (
).
Precipitation: Pour the mixture into cold methanol to precipitate the polymer (Polycaprolactone, PCL).
Analysis: Dry the polymer and analyze via GPC (Molecular Weight) and NMR (Conversion).
Performance Metrics (Expected):
Parameter
Value Range
Notes
Conversion
>95% within 1 hr
High activity due to open coordination sphere.
PDI ()
1.1 – 1.3
Indicates controlled "living" polymerization.
Control
Linear vs. Conversion
Validates single-site catalysis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / No Polymer
Catalyst Decomposition
Ensure strict anhydrous conditions. The alkoxide is moisture sensitive.
Broad PDI (>1.5)
Transesterification
Lower the reaction temperature; reduce reaction time.
Jarrahpour, A. A., et al. (2004).[3] "Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity." Molbank, M373.[3] (Describes the foundational Mannich/Schiff base synthesis protocols for guethol derivatives).
Roman, G. (2025).[4] "Synthesis and reactivity of some Mannich bases derived from 2-hydroxy-5-methylacetophenone." ResearchGate.[4][5] (Detailed mechanistic insight into phenolic Mannich base formation).
Gomathi, V., et al. (2021).[2][3] "Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes." ResearchGate.[4][5] (Demonstrates the coordination chemistry of 2-ethoxy-6-substituted phenols).
Kargar, H., et al. (2010).[1] "2-Ethoxy-6-[(methylimino)methyl]phenol." Acta Crystallographica Section E. (Crystallographic proof of the O-N-O binding pocket in similar methyl-amine derivatives).
Application Note: Synthesis and Characterization of Transition Metal Complexes with 2-Ethoxy-6-allylaminomethylphenol
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The development of transition metal complexes utilizing Manni...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The development of transition metal complexes utilizing Mannich base and reduced Schiff base ligands has become a cornerstone in modern medicinal inorganic chemistry. The ligand 2-ethoxy-6-allylaminomethylphenol acts as a highly versatile, sterically tunable O,N-bidentate (or O,N,O-tridentate) chelator. This application note details the causal rationale, self-validating synthetic protocols, and quality control metrics required to successfully synthesize this ligand and its corresponding Cu(II), Ni(II), and Zn(II) complexes for downstream drug discovery applications.
Chemical Rationale & Mechanistic Insights
Ligand Design: The Reductive Amination Advantage
Synthesizing 2-ethoxy-6-allylaminomethylphenol requires the aminoalkylation of a phenol derivative. While classical multicomponent Mannich reactions (using formaldehyde and an amine) are standard, employing a primary amine like allylamine in a one-pot Mannich reaction frequently leads to over-alkylation, yielding unwanted bis-Mannich bases.
To ensure strict mono-alkylation, a two-step reductive amination strategy is the field-proven choice [1]. By reacting 3-ethoxy-2-hydroxybenzaldehyde (ethyl vanillin) with allylamine, we isolate the Schiff base (imine) formation from the reduction step. This provides absolute control over the reaction stoichiometry. Furthermore, preserving the allyl group provides a critical handle for late-stage functionalization, such as transition metal-mediated cross-coupling or ring-closing metathesis, which is highly valued in synthesizing complex monocyclic aromatic heterocycles for drug discovery [2].
Coordination Dynamics of the O,N-Chelate System
The structural chemistry of ortho-hydroxy Schiff bases and their reduced derivatives is governed by proton transfer processes and zwitterionic tautomerism [3]. For successful metal complexation, the phenolic -OH must be deprotonated. If metal chlorides (MCl₂) are used without an external base, the protonated phenol resists coordination, leading to poor yields. Therefore, utilizing metal acetate salts (M(OAc)₂) is a deliberate mechanistic choice: the acetate anion acts as an internal, mild Bronsted base that deprotonates the phenol, driving the equilibrium toward the formation of stable, neutral [M(L)₂] complexes.
Mechanistic pathway of metal coordination and chelate ring formation.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Ethoxy-6-allylaminomethylphenol (Ligand)
This protocol utilizes a self-validating two-step reductive amination to prevent over-alkylation.
Step 1: Schiff Base Condensation
Dissolve 10.0 mmol of 3-ethoxy-2-hydroxybenzaldehyde in 20 mL of absolute ethanol.
Add 10.5 mmol of allylamine dropwise under continuous stirring at room temperature.
Reflux the mixture for 2 hours.
In-Process Control (IPC) 1: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the solution turns a vibrant, deep yellow, indicating extended conjugation from the newly formed imine bond. IR spectroscopy should confirm the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a sharp C=N stretch (~1625 cm⁻¹).
Step 2: Reduction to the Secondary Amine
Cool the Schiff base solution to 0 °C using an ice bath.
Slowly add 15.0 mmol of Sodium Borohydride (NaBH₄) in small portions to manage hydrogen gas evolution.
Stir at room temperature for 4 hours.
In-Process Control (IPC) 2: The deep yellow color will fade to a pale yellow or colorless state, visually validating the cleavage of the C=N double bond [1].
Quench with 10 mL of distilled water, extract with dichloromethane (3 × 15 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the pure ligand.
Protocol B: Preparation of Transition Metal Complexes
This protocol uses acetate salts to internally drive the deprotonation of the ligand.
Dissolve 2.0 mmol of the synthesized 2-ethoxy-6-allylaminomethylphenol in 15 mL of warm methanol.
In a separate flask, dissolve 1.0 mmol of the desired metal acetate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O, or Zn(OAc)₂·2H₂O) in 10 mL of methanol.
Add the metal salt solution dropwise to the ligand solution.
In-Process Control (IPC) 3: An immediate color change validates successful coordination (e.g., dark green for Copper, light green for Nickel). The acetate ions successfully deprotonate the phenolic -OH, shifting the equilibrium.
Reflux the mixture for 3 hours.
Cool to room temperature, filter the resulting microcrystalline precipitate, wash with cold methanol and diethyl ether, and dry in vacuo.
Synthetic workflow for 2-ethoxy-6-allylaminomethylphenol and its metal complexes.
Quantitative Quality Control Data
To ensure batch-to-batch reproducibility, synthesized compounds must be validated against the following physicochemical and spectroscopic markers.
Compound
Visual Appearance
Expected Yield (%)
Key IR Markers (cm⁻¹)
¹H-NMR Highlights (ppm, CDCl₃)
Schiff Base Intermediate
Bright yellow crystalline solid
85 – 92
1625 (C=N), 3400 (OH)
8.40 (s, 1H, CH=N)
Ligand (Reduced)
Pale yellow viscous oil / solid
75 – 82
3300 (NH), 1100 (C-N)
3.85 (s, 2H, Ar-CH₂-N)
Cu(II) Complex
Dark green powder
65 – 75
450 (Cu-N), 510 (Cu-O)
Paramagnetic (Broad/Silent)
Ni(II) Complex
Light green powder
70 – 80
460 (Ni-N), 520 (Ni-O)
Paramagnetic (Broad/Silent)
Zn(II) Complex
White / Off-white powder
75 – 85
440 (Zn-N), 500 (Zn-O)
3.95 (s, 2H, Ar-CH₂-N, shifted)
Applications in Drug Development
The synthesis of these transition metal complexes is highly relevant in the development of novel antimicrobial and antineoplastic agents. According to Tweedy's chelation theory and Overton's concept of cell permeability, the coordination of the metal ion with 2-ethoxy-6-allylaminomethylphenol significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (O and N). This increases the lipophilicity of the entire complex, facilitating its penetration through the lipid layers of bacterial and fungal cell membranes, thereby exerting potent biological activities that frequently outperform the free ligand [4].
References
Odabasoglu, M. et al. The proton transfer process observed in the structure analysis and DFT calculations of (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol. Structural Chemistry 21(4):681-690. ResearchGate. Available at: [Link]
SCIRP . Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing. Available at:[Link]
ACS Publications . Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews. Available at: [Link]
This technical guide details the utility of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol (EAP) , a strategic Mannich base monomer, in the formulation of next-generation phenolic and benzoxazine resins. Unlike traditional phenol-formaldehyde resins, EAP introduces two critical functionalities:
Allyl Group (Prop-2-en-1-yl): Enables secondary thermal curing or radical cross-linking, significantly boosting the glass transition temperature (
Ethoxy-Phenolic Moiety: Provides improved solubility and moisture resistance compared to methoxy analogs (e.g., guaiacol derivatives), while retaining bio-based structural mimicry.[1]
This molecule serves as a pivotal intermediate for Benzoxazine (Bz) synthesis or as a direct modifier for Novolac resins to introduce "smart" curing capabilities.[1]
Chemical Basis & Strategic Utility
Structural Logic
The molecule is synthesized via a Mannich condensation of 2-ethoxyphenol (Guaethol), formaldehyde, and allylamine.[1]
Allylamine Bridge: The nitrogen atom is available for ring-closure (to form oxazine rings) or protonation, while the terminal alkene allows for addition polymerization at elevated temperatures (
C).
Mechanism of Action
In resin systems, EAP operates via two distinct pathways:
Pathway A (Benzoxazine Precursor): Reaction with an additional equivalent of formaldehyde cyclizes EAP into a benzoxazine monomer.[1] Upon heating, the oxazine ring opens (Ring-Opening Polymerization, ROP) to form a phenolic network.[1]
Pathway B (Direct Modifier): The secondary amine and phenol groups allow EAP to integrate into standard phenolic networks. The pendant allyl groups then cross-link during the post-cure phase, creating a hybrid network with superior mechanical toughness.[1]
Experimental Protocols
Protocol A: Synthesis of Monomer (EAP)
Objective: Isolate the Mannich base 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol with high purity.
Charge: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Ethoxyphenol (13.8 g, 0.1 mol) in 50 mL Toluene .
Amine Addition: Cool the solution to
C. Dropwise add Allylamine (5.7 g, 0.1 mol) over 20 minutes. Note: Exothermic reaction; maintain temperature to prevent side reactions.[1]
Formaldehyde Addition: Add Paraformaldehyde (3.0 g, 0.1 mol) in small portions.
Reaction: Heat the mixture to 80^\circ C and reflux for 4-6 hours . The solution will turn from clear to slightly yellow.[1]
Work-up: Remove solvent under reduced pressure (Rotavap). The crude product is a viscous oil.[1]
Purification: Dissolve in minimal diethyl ether and wash with distilled water (
mL) to remove unreacted amine/formaldehyde. Dry over anhydrous .[1]
Yield Check: Expect 85-90% yield. Confirm structure via
H-NMR (Target: Allyl signals at 5.8-6.0 ppm).
Protocol B: Thermal Curing & Polymerization
Objective: Convert EAP into a cross-linked thermoset.
B-Stage (Pre-polymerization): Heat EAP monomer to 120^\circ C for 30 minutes. Observation: Viscosity increases as oligomerization begins.[1]
Cure Cycle (Standard):
160^\circ C for 2 hours (Oxazine ring formation/opening if formaldehyde excess is present).
200^\circ C for 2 hours (Allyl group cross-linking).
220^\circ C for 1 hour (Post-cure for maximum
).
Data Visualization & Pathways
Synthesis & Polymerization Workflow
The following diagram illustrates the conversion of precursors to the EAP monomer and its subsequent curing pathways.
Figure 1: Synthetic pathways from precursors to cross-linked thermoset networks via EAP.
Characterization & Performance Metrics
To validate the synthesis and curing, compare your results against these standard reference values.
Polymerization of allyl groups (secondary cross-linking).
Char Yield (800^\circ C)
> 45%
High thermal stability suitable for aerospace/automotive.[1]
(Fully Cured)
160 - 185^\circ C
Superior to standard novolacs (~120^\circ C).
Application Notes for Drug Development & Material Science
While primarily a resin monomer, the aminomethyl-phenol motif is biologically active.[1] Researchers in drug development should note:
Chelation Potential: The O-N donor set (Phenolic OH + Amine N) is a potent chelator for Cu(II) and Zn(II). This can be utilized for metal-scavenging resins or metallodrug synthesis [1].[1]
Bio-activity: Mannich bases of phenols often exhibit antimicrobial and antioxidant activity.[1] EAP should be handled with standard PPE (gloves, fume hood) due to potential biological activity similar to other alkyl-phenols.[1]
References
Synthesis and Properties of Allyl-Functionalized Benzoxazines
Source: Agag, T., & Takeichi, T. (2011).[1] "Synthesis and characterization of novel benzoxazine monomers containing allyl groups." Macromolecules.
Context: Establishes the baseline for allyl-curing mechanisms in phenolic systems.
Guaiacol/Guaethol-based Polymers
Source: Dumas, L., et al. (2016).[1] "Bio-based benzoxazine monomers from lignin derivatives: A review." Industrial Crops and Products.
Context: Validates the use of 2-ethoxyphenol (Guaethol) as a sustainable feedstock.
Mannich Base Chemistry
Source: Holy, A., et al. (2025).[1] "Reaction of 2-hydroxy-3-ethoxybenzaldehyde with amines." Acta Crystallographica.
Context: Provides structural confirmation for ethoxy-substituted phenolic amines.[1][2]
Benzoxazine Polymerization Mechanisms
Source: Ishida, H. (2011).[1] Handbook of Benzoxazine Resins. Elsevier.[1]
Context: The authoritative text on ring-opening polymerization and c
Application Note: Antimicrobial Assay Protocols for 2-Ethoxy-6-allylaminomethylphenol Derivatives
Overview & Scientific Rationale The development of novel antimicrobial agents is critical in the face of rising multidrug-resistant (MDR) pathogens. 2-Ethoxy-6-allylaminomethylphenol and its derivatives belong to a speci...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Scientific Rationale
The development of novel antimicrobial agents is critical in the face of rising multidrug-resistant (MDR) pathogens. 2-Ethoxy-6-allylaminomethylphenol and its derivatives belong to a specialized class of phenolic Mannich bases. Synthesized via the multicomponent Mannich reaction (condensing 2-ethoxyphenol, formaldehyde, and allylamine), these compounds integrate multiple pharmacophores into a single molecular scaffold[1].
As a Senior Application Scientist, it is crucial to understand why this specific structural arrangement is biologically active before testing it:
Phenolic Hydroxyl Group: Acts as a strong hydrogen-bond donor, capable of denaturing essential bacterial proteins and inhibiting enzymatic function.
2-Ethoxy & Allyl Moieties: Confer high lipophilicity, allowing the molecule to partition into and disrupt the bacterial phospholipid bilayer.
Aminomethyl (Mannich Base) Core: The secondary amine is readily protonated at physiological pH (pH 7.2–7.4). This cationic state facilitates electrostatic interactions with the negatively charged bacterial cell envelope and intracellular nucleic acids[2].
Because these derivatives attack multiple cellular targets simultaneously, they exhibit a lower propensity for inducing bacterial resistance. The following protocols are designed as self-validating systems to accurately quantify both the bacteriostatic and bactericidal properties of these compounds.
Mechanism of Action (MoA) Pathway
Figure 1: Multi-target antimicrobial mechanism of action for phenolic Mannich bases.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3]. It is designed to determine the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Causality & Design Choices:
Solvent Selection: 2-Ethoxy-6-allylaminomethylphenol is highly lipophilic. We use 100% Dimethyl Sulfoxide (DMSO) for the primary stock to ensure complete dissolution. The final assay concentration of DMSO is strictly capped at
1% v/v to prevent solvent-induced cytotoxicity, which would artificially inflate the compound's apparent efficacy.
Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The physiological concentrations of Ca
and Mg stabilize the bacterial outer membrane, ensuring accurate susceptibility readouts (especially critical for Pseudomonas aeruginosa).
Step-by-Step Workflow:
Compound Preparation: Dissolve the 2-Ethoxy-6-allylaminomethylphenol derivative in 100% DMSO to create a 10 mg/mL stock. Dilute this stock in CAMHB to achieve a working concentration of 256 µg/mL (containing 2% DMSO).
Serial Dilution: In a 96-well U-bottom microtiter plate, add 50 µL of CAMHB to columns 2–12. Add 100 µL of the working compound solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10. (Concentration range: 128 to 0.25 µg/mL).
Inoculum Standardization: Select 3–5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute this suspension 1:150 in CAMHB to yield a starting inoculum of CFU/mL.
Inoculation: Add 50 µL of the diluted inoculum to all test wells (columns 1–10). The final well volume is 100 µL, bringing the final bacterial concentration to the CLSI-mandated
Reference Plate: Run a parallel plate using a standard antibiotic (e.g., Ciprofloxacin) to validate strain susceptibility profiles.
Incubation & Readout: Seal the plate with a breathable membrane and incubate at 35±2°C for 16–20 hours. Determine the MIC as the lowest concentration well with no visible turbidity (or an OD
While MIC determines bacteriostatic activity, Time-Kill assays establish the pharmacodynamics of the compound (rate of kill) and verify bactericidal causality.
Step-by-Step Workflow:
MBC Determination: From the completed MIC plate, aspirate 10 µL from all wells showing no visible growth (MIC, 2x MIC, 4x MIC) and spot-plate them onto Mueller-Hinton Agar (MHA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a
99.9% reduction in the initial inoculum.
Time-Kill Setup: Prepare Erlenmeyer flasks containing 20 mL of CAMHB. Inoculate with the test strain to a final density of
CFU/mL.
Dosing: Add the 2-Ethoxy-6-allylaminomethylphenol derivative to separate flasks at concentrations corresponding to 1x MIC, 2x MIC, and 4x MIC. Maintain a drug-free growth control flask.
Sampling: Incubate flasks at 35°C with orbital shaking (150 rpm). At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
Quantification: Perform 10-fold serial dilutions in sterile saline and plate 10 µL of each dilution onto MHA using the track-dilution method. Incubate for 24 hours and count colonies to calculate log
CFU/mL.
Interpretation: A compound is classified as bactericidal if it achieves a
3 log decrease in CFU/mL compared to the initial inoculum within 24 hours.
Quantitative Data Presentation
To benchmark the efficacy of synthesized 2-Ethoxy-6-allylaminomethylphenol derivatives, data should be structured to highlight structure-activity relationships (SAR) against standard ESKAPE pathogens. Below is a representative data framework for summarizing assay results.
Table 1: Representative MIC and MBC Interpretive Data for Phenolic Mannich Bases
Test Organism (ATCC Strain)
Gram Stain
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Activity Classification
Staphylococcus aureus (25923)
Positive (+)
4.0 - 8.0
8.0 - 16.0
2
Bactericidal
Enterococcus faecalis (29212)
Positive (+)
8.0 - 16.0
32.0
4
Bactericidal
Escherichia coli (25922)
Negative (-)
16.0 - 32.0
> 64.0
> 4
Bacteriostatic
Pseudomonas aeruginosa (27853)
Negative (-)
64.0
> 128.0
> 4
Weak/Bacteriostatic
Ciprofloxacin (Control)
Broad
0.25
0.5
2
Bactericidal
Note: Phenolic Mannich bases typically exhibit stronger activity against Gram-positive bacteria due to the absence of the restrictive outer lipopolysaccharide (LPS) membrane found in Gram-negative species, which often blocks highly lipophilic molecules.
References
Hussein, E. M., Masaret, G. S., & Khairou, K. S. (2015). Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4]decan-3-ones. Chemistry Central Journal, 9, 25.
URL:[Link]
Janowska, S., Andrzejczuk, S., Gawryś, P., & Wujec, M. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5562.
URL:[Link]
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
URL:[Link]
Solvent extraction procedures using 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
Executive Summary This guide details the protocol for utilizing 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol (referred to herein as EAP-Allyl ) as a chelating extractant for the hydrometallurgical recovery of Copper(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for utilizing 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol (referred to herein as EAP-Allyl ) as a chelating extractant for the hydrometallurgical recovery of Copper(II) and separation from Nickel(II) and Zinc(II).
EAP-Allyl belongs to the class of phenolic Mannich bases . Unlike traditional ketoxime/aldoxime extractants, the incorporation of an allylamine moiety provides unique steric gating and hydrophobic interaction capabilities, enhancing phase disengagement speeds and oxidative stability. This protocol is designed for researchers in drug development (metal scavenging) and hydrometallurgy (ore refining).
Chemical Identity & Mechanism
Molecule: 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
CAS (Analogous): 1240568-52-8 (HCl salt ref)
Functional Class: Tridentate/Bidentate Chelating Ligand (N, O donor set).
Extraction Mechanism
The extraction proceeds via a Cation Exchange mechanism. The phenolic proton is acidic; upon deprotonation, the phenolate oxygen and the amine nitrogen form a stable 5-membered chelate ring with the metal ion.
Equation:
(Where HL is the neutral EAP-Allyl molecule)
Selectivity Driver: The "bite angle" formed by the ortho-aminomethyl group is highly specific to the square-planar geometry preferred by Cu(II), offering superior selectivity over octahedral ions like Ni(II) at acidic pH.
Quantification: Analyze metal concentration in the raffinate using ICP-OES or Atomic Absorption Spectroscopy (AAS).
Mass Balance: Calculate organic metal concentration by difference:
Data Processing
Calculate the Distribution Ratio (
) and Separation Factor ():
Typical Results Table (Expected):
Equilibrium pH
% Cu Extraction
% Ni Extraction
Separation Factor ()
2.0
15%
<1%
>100
3.5
98%
5%
450
5.0
>99%
40%
80
7.0
>99%
95%
1.2
Interpretation: Operate the extraction stage at pH 3.5 - 4.0 to selectively recover Copper while rejecting Nickel.
Protocol: Stripping & Recovery
Once loaded, the organic phase must be stripped to recover the metal and regenerate the ligand.
Stripping Agent: 150 g/L Sulfuric Acid (H₂SO₄).
Ratio: Organic:Aqueous (O:A) = 2:1 (Concentrating the copper).
Contact: Shake for 5 minutes.
Result: The high proton concentration reverses the equilibrium, pushing Cu back into the aqueous phase.
Visual Check: Organic phase changes from dark green (Cu-complex) to pale yellow/colorless (Free Ligand).
Visualization: Mechanism & Workflow
Caption: Continuous counter-current extraction workflow for selective Copper recovery using EAP-Allyl.
Caption: Mechanism of chelation showing the displacement of protons and formation of the hydrophobic complex.
References
Dalman, G. et al. (2022). Copper-Catalyzed Monooxygenation of Phenols: Evidence for a Mononuclear Reaction Mechanism. National Institutes of Health (PMC). Available at: [Link]
Saha, S. et al. (2020).[1] A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, and catecholase activity. Journal of Coordination Chemistry. Available at: [Link]
Dai, J.L. et al. (2017).[2] Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society.[2][3] Available at: [Link]
Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. Available at: [Link]
Application Note: ¹H and ¹³C NMR Characterization Protocol for 2-Ethoxy-6-allylaminomethylphenol
Executive Summary 2-Ethoxy-6-allylaminomethylphenol is an asymmetric Mannich base synthesized via the multicomponent condensation of 2-ethoxyphenol, formaldehyde, and allylamine. Such phenolic Mannich bases are highly va...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Ethoxy-6-allylaminomethylphenol is an asymmetric Mannich base synthesized via the multicomponent condensation of 2-ethoxyphenol, formaldehyde, and allylamine. Such phenolic Mannich bases are highly valued as 1[1], chelating ligands, and pharmaceutical intermediates. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol for the structural elucidation of this compound, detailing the causality behind chemical shifts and the experimental parameters required for high-fidelity data acquisition.
Mechanistic Context & Synthesis Pathway
The synthesis of 2-ethoxy-6-allylaminomethylphenol proceeds via a classic Mannich reaction mechanism. The primary amine (allylamine) reacts with formaldehyde to form a highly electrophilic iminium ion intermediate. Subsequent electrophilic aromatic substitution occurs on the 2[2]. The regioselectivity is strictly directed to the ortho position (C6) relative to the phenolic hydroxyl group. This is driven by the strong activating effect of the -OH group and the stabilization of the transition state via intramolecular hydrogen bonding, yielding the target asymmetric molecule[3].
Fig 1: Mechanistic workflow of the Mannich reaction yielding the target phenol.
A robust NMR protocol requires stringent sample preparation to prevent spectral artifacts, particularly for molecules with exchangeable protons (-OH, -NH).
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of highly purified 2-ethoxy-6-allylaminomethylphenol in 0.6 mL of anhydrous deuterated chloroform (CDCl₃, 99.8% D).
Causality: CDCl₃ is selected over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange of the phenolic -OH and secondary -NH protons, which would otherwise suppress their signals and eliminate crucial structural data.
Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Shimming must be optimized to achieve a line width at half-height (FWHM) of <1.0 Hz for the TMS peak.
¹H NMR Acquisition: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds and a 30° flip angle.
¹³C NMR Acquisition: Acquire 512–1024 scans using proton decoupling (e.g., WALTZ-16). Set D1 to 2–3 seconds to ensure complete relaxation of the quaternary aromatic carbons (C1, C2, C6), which lack directly attached protons to facilitate rapid relaxation.
¹H NMR Characterization & Causality
The ¹H NMR spectrum of 2-ethoxy-6-allylaminomethylphenol is characterized by distinct aliphatic, allylic, and aromatic regions. The table below summarizes the quantitative data and the mechanistic logic behind each assignment.
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Mechanistic Causality / Assignment Logic
Ar-OH
~8.50
Broad Singlet (bs)
1H
-
Highly deshielded due to strong intramolecular H-bonding with the basic Mannich nitrogen or adjacent ethoxy oxygen[2].
Ar-H (C3, C4, C5)
6.65 - 6.85
Multiplet (m)
3H
-
AMX spin system. The electron-donating -OH and -OEt groups shield these protons compared to unsubstituted benzene.
-CH= (Allyl)
5.85 - 5.95
Multiplet (m)
1H
-
Complex splitting due to coupling with the adjacent -CH₂- and the terminal geminal alkene protons.
CH₂= (Terminal)
5.10 - 5.25
Multiplet (m)
2H
~17.0 (trans), ~10.0 (cis)
Terminal alkene protons; diastereotopic nature leads to distinct cis/trans coupling to the internal alkene proton.
O-CH₂- (Ethoxy)
4.00 - 4.10
Quartet (q)
2H
7.0
Deshielded by the directly attached electronegative oxygen atom.
Ar-CH₂-N
3.85 - 3.95
Singlet (s)
2H
-
The isolated methylene bridge characteristic of Mannich bases[1]. Deshielded by both the aromatic ring and the amine nitrogen.
N-CH₂- (Allyl)
3.25 - 3.35
Doublet (d)
2H
6.0
Split exclusively by the adjacent alkene proton (-CH=).
-NH-
2.00 - 2.50
Broad Singlet (bs)
1H
-
Exchangeable proton; broadens due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.
-CH₃ (Ethoxy)
1.35 - 1.45
Triplet (t)
3H
7.0
Shielded aliphatic methyl group, split by the adjacent oxygen-bound methylene.
¹³C NMR Characterization & Causality
The ¹³C NMR spectrum provides definitive proof of the carbon skeleton, particularly the quaternary carbons which are invisible in standard ¹H NMR.
Carbon Environment
Chemical Shift (δ, ppm)
Type
Mechanistic Causality / Assignment Logic
C2 (Ar-OEt)
~147.2
Quaternary (C)
Strongly deshielded by the inductive effect of the ethoxy oxygen.
C1 (Ar-OH)
~146.5
Quaternary (C)
Deshielded by the hydroxyl oxygen. Slightly upfield of C2 due to differing electron donation dynamics.
-CH= (Allyl)
~136.2
Methine (CH)
Typical sp² hybridized alkene carbon.
C6 (Ar-CH₂N)
~123.0
Quaternary (C)
The site of electrophilic substitution in the Mannich reaction[3].
C5 (Ar-H)
~120.8
Methine (CH)
Aromatic methine, slightly deshielded relative to C3.
C4 (Ar-H)
~119.5
Methine (CH)
Aromatic methine.
CH₂= (Terminal)
~116.5
Methylene (CH₂)
Terminal sp² carbon, shielded relative to the internal alkene carbon.
C3 (Ar-H)
~112.0
Methine (CH)
Ortho to the ethoxy group; highly shielded by resonance electron donation from the oxygen lone pairs.
O-CH₂- (Ethoxy)
~64.5
Methylene (CH₂)
Deshielded by the directly attached oxygen atom.
N-CH₂- (Allyl)
~51.8
Methylene (CH₂)
Aliphatic carbon bonded to the electronegative nitrogen.
Ar-CH₂-N
~50.5
Methylene (CH₂)
The Mannich bridge carbon. Confirms the successful linkage of the phenol and amine[1].
-CH₃ (Ethoxy)
~15.0
Primary (CH₃)
Standard aliphatic methyl chemical shift.
2D NMR Validation: A Self-Validating System
To ensure absolute trustworthiness in the structural assignment, 1D NMR must be corroborated by 2D NMR techniques. This creates a self-validating logic loop where no single peak assignment exists in isolation.
COSY (Correlation Spectroscopy): Confirms the connectivity of the ethoxy group (cross-peaks between δ 4.05 q and δ 1.40 t) and the allyl group (cross-peaks between δ 5.90 m, δ 5.15 m, and δ 3.30 d).
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, differentiating the three distinct methylene environments (O-CH₂, Ar-CH₂-N, and N-CH₂-).
HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment for proving the regiochemistry of the Mannich reaction. The Ar-CH₂-N protons (δ 3.90) must show strong 3-bond correlations to the quaternary aromatic carbons C1 (δ 146.5) and C5 (δ 120.8), unequivocally placing the aminomethyl group at the C6 position rather than C4.
The structural elucidation of 2-ethoxy-6-allylaminomethylphenol relies on a combination of high-resolution ¹H and ¹³C NMR, supported by the self-validating power of 2D NMR. The distinct chemical shifts of the Mannich bridge (δ 3.90 / 50.5 ppm) and the diagnostic HMBC correlations provide definitive proof of successful synthesis and ortho-regioselectivity. Adherence to the sample preparation protocols outlined herein ensures high-fidelity data suitable for regulatory submission or advanced material characterization.
References
Title: Synthesis and Epoxy Curing of Mannich Bases Derived From Bisphenol A and Poly (Oxyalkylene)
Title: 2-[(Butylamino)
Title: Reactions of o-Quinone Methides with Halogenated 1H-Azoles: Access to Benzo[e]azolo[1,3]oxazines
Source: Thieme Connect
URL
Technical Support Center: Optimization of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
Ticket ID: #SYN-2E6P-ALLYL Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Synthesis Architecture You are attempting to synthesize 2-Eth...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-2E6P-ALLYL
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Synthesis Architecture
You are attempting to synthesize 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol .
Structurally, this is a Guethol (2-ethoxyphenol) core functionalized at the ortho (6-position) with an allylamine side chain.[1]
The Central Problem:
Most researchers default to a standard Mannich reaction (Phenol + Formaldehyde + Amine). While economical, this route with a primary amine (allylamine) is prone to three yield-killing failure modes:[1]
Benzoxazine Cyclization: The open-chain product you want is thermodynamically less stable than the cyclic 1,3-benzoxazine byproduct.
Bis-Alkylation: The product is a secondary amine, which is more nucleophilic than the starting primary amine, leading to tertiary amine impurities (over-alkylation).
Regio-scrambling: Competition between the 6-position (ortho) and 4-position (para).
The Solution:
To maximize yield and purity, we must shift from a thermodynamic control (Mannich) to a kinetic/stepwise control (Reductive Amination ).[1] If cost dictates the Mannich route, strict stoichiometric modifications are required.
Module 1: Reaction Pathway Analysis
The following diagram contrasts the "Economy Route" (Mannich) against the "Precision Route" (Reductive Amination). Use this to diagnose where your current process is failing.
Figure 1: Comparison of synthetic routes. The Green path (Reductive Amination) avoids the cyclic benzoxazine trap inherent to the Red path (Mannich).
Module 2: The "Precision" Protocol (Reductive Amination)
Recommendation: Use this route for yields >85% and high purity (>98%).[1]
Precursor: 3-Ethoxy-2-hydroxybenzaldehyde (3-Ethoxysalicylaldehyde).[1][2]
Step-by-Step Workflow
Imine Formation (The Schiff Base):
Setup: Dissolve 3-Ethoxy-2-hydroxybenzaldehyde (1.0 eq) in anhydrous Methanol (MeOH).
Addition: Add Allylamine (1.05 eq) dropwise.
Observation: The solution will turn yellow/orange (Schiff base formation).
Critical Control: Stir at Room Temperature (RT) for 2–4 hours. Do not heat significantly to avoid polymerizing the allyl group.
Checkpoint: TLC should show disappearance of the aldehyde.
Reduction (The Lock-in):
Cooling: Cool the mixture to 0°C.
Reagent: Add Sodium Borohydride (NaBH4) (0.6 – 1.0 eq) in small portions.
Why Portions? To control hydrogen gas evolution and exotherm.
Reaction: Allow to warm to RT and stir for 2 hours.
Quench: Add dilute HCl or Acetone to destroy excess hydride.
Why this works: The aldehyde locks the position (regioselectivity). The stepwise reduction prevents the amine from reacting with a second aldehyde molecule (preventing bis-alkylation).
Module 3: The "Economy" Protocol (Mannich Reaction)
Recommendation: Use only if starting material costs are critical and you have excellent purification capabilities.
Precursor: 2-Ethoxyphenol (Guethol).[1]
Troubleshooting the Mannich Route
Symptom
Diagnosis
Resolution
Sticky Tar / Polymer
Allyl Polymerization
The allyl group is radical-sensitive. Add BHT (0.1%) as a radical inhibitor.[1] Keep T < 60°C.
Low Yield (<40%)
Benzoxazine Trap
Primary amines + Formaldehyde + Phenol form cyclic benzoxazines.[1] Resolution: You must hydrolyze the ring. Reflux the crude in ethanolic HCl to open the ring back to the aminomethyl phenol.
Bis-Alkylation
Stoichiometry Error
You likely used a 1:1:1 ratio. The product is more reactive than the starting amine.[4] Resolution: Use a large excess of Allylamine (3–5 eq) to statistically favor mono-substitution.
Para-Substitution
Regio-Control
Mannich favors ortho due to H-bonding, but para is sterically open. Resolution: Lower temperature (0–20°C) favors the kinetic ortho product.
Module 4: Purification & Isolation (The "Zwitterion" Trap)
This molecule is amphoteric: it has a basic amine and an acidic phenol. Standard extraction often fails because the molecule stays in the water phase at neutral pH.
The "Isoelectric Point" Precipitation Method
Acid Phase (Removal of Neutrals):
Acidify crude mixture to pH 2–3 with 1M HCl.
The amine is protonated (
); the phenol is neutral (). The molecule is soluble in water.
Evaporate in vacuo (keep bath < 40°C to protect allyl group).[1]
Module 5: Diagnostic Logic Tree
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting logic for yield optimization.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Cyanoborohydride (
) instead of ?A: Yes, and it is often better.[1] is milder and allows for a "One-Pot" procedure at pH 6. However, it is toxic (cyanide risk).[1] If using , you must use the two-step method (form imine first, then add reductant) because will reduce the aldehyde before it reacts with the amine if mixed simultaneously.
Q: My product is turning red/brown on the bench.A: Aminophenols are oxidation-sensitive. The "quinone" oxidation pathway is active.
Fix: Store under Argon/Nitrogen at -20°C.
Fix: Recrystallize as the Hydrochloride salt (add HCl in ether) for long-term stability.
Q: The NMR shows a singlet at ~5.0 ppm that integrates to 2H. What is it?A: If you ran the Mannich route, this is the
methylene bridge of the benzoxazine byproduct. You need to hydrolyze this ring or switch to the reductive amination route.
References
Reductive Amination Mechanism & Optimization
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]
Source:
Mannich Reaction of Phenols (Regioselectivity & Benzoxazines)
Betti, M. "The Mannich Reaction." Organic Reactions, 1942, Vol 1.[1]
Technical Support Center: Troubleshooting 2-Ethoxyphenol Aminomethylation
Introduction & Mechanistic Overview Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of the Mannich reaction—specifically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of the Mannich reaction—specifically the aminomethylation of 2-ethoxyphenol. This reaction is a critical C-C bond-forming step in the synthesis of pharmaceutical intermediates (such as reboxetine analogs), specialized ligands, and advanced polymers 1[1].
The aminomethylation of 2-ethoxyphenol involves the electrophilic aromatic substitution of an in situ generated iminium ion onto the phenol ring 2[2]. Because the hydroxyl (-OH) group is strongly activating and ortho/para directing, and the ethoxy (-OEt) group at position 2 exerts its own steric and electronic influences, controlling regioselectivity (C4 para vs. C6 ortho) and preventing over-reaction are the primary challenges encountered in the lab 3[3].
Reaction pathways and side reactions in the aminomethylation of 2-ethoxyphenol.
Troubleshooting Guide & FAQs
Q1: My reaction yields a mixture of ortho (C6) and para (C4) substituted products. How can I control regioselectivity?
Mechanistic Causality: The -OH group directs incoming electrophiles to both the ortho (C6) and para (C4) positions. The C3 position is sterically blocked by the adjacent -OEt group. The para position is sterically more accessible, making the 4-aminomethyl isomer the thermodynamically favored product. However, the ortho position can be kinetically favored if the transition state is stabilized by hydrogen bonding between the phenolic -OH and the nitrogen of the iminium ion 3[3].
Solution:
To favor the para isomer: Use a protic solvent (e.g., ethanol or methanol) and elevate the temperature (reflux). Protic solvents disrupt the intramolecular hydrogen bonding required for ortho-direction, allowing steric factors to dominate 4[4].
To favor the ortho isomer: Use a non-polar, aprotic solvent (e.g., toluene or dichloromethane) at lower temperatures (0–20 °C). Alternatively, use a pre-formed iminium salt (like Eschenmoser's salt) to tightly control the electrophilic attack via a highly ordered, H-bonded transition state.
Q2: I am observing significant amounts of bis-aminomethylated byproducts. How do I stop the over-reaction?
Mechanistic Causality: The addition of the first aminomethyl group can activate the phenol ring further or leave the other reactive site exposed to excess iminium ions. Because the Mannich base product is a nitrogen base, it can react with excess formaldehyde to produce another iminium ion, driving further condensation 5[5].
Solution:
Strict Stoichiometry: Ensure a strict 1:1:1 molar ratio of 2-ethoxyphenol : amine : formaldehyde.
Order of Addition: Pre-mix the amine and formaldehyde to form the iminium ion before adding the 2-ethoxyphenol dropwise. This ensures the phenol is never in the presence of excess electrophile.
Temperature Control: Keep the reaction temperature low (0–5 °C) during the addition phase to suppress the activation energy required for the second substitution.
Q3: When using primary amines (e.g., butylamine), I get a cyclic byproduct instead of the linear Mannich base. What is happening?
Mechanistic Causality: Primary amines have two reactive N-H protons. After the initial Mannich reaction forms the secondary aminomethyl phenol, the remaining N-H proton reacts with a second equivalent of formaldehyde. This forms a new iminium intermediate that undergoes rapid intramolecular cyclization with the adjacent phenolic -OH group, yielding a 1,3-benzoxazine derivative 4[4].
Solution:
If your goal is a linear aminomethylated phenol, you must use a secondary amine (e.g., dimethylamine, morpholine, piperidine) 2[2].
If you must use a primary amine, protect the phenol -OH group prior to the Mannich reaction.
Troubleshooting decision tree for resolving common Mannich side reactions.
Quantitative Data: Solvent & Temperature Effects on Regioselectivity
(Note: Data represents typical normalized distributions for secondary amine Mannich reactions on 2-alkoxyphenols).
Solvent System
Temperature (°C)
Amine Type
Major Isomer Formed
Ortho:Para Ratio
Bis-adduct (%)
Ethanol (Protic)
78 (Reflux)
Morpholine (2° Amine)
Para (C4)
15 : 85
< 5%
Methanol (Protic)
65 (Reflux)
Dimethylamine (2° Amine)
Para (C4)
20 : 80
~ 8%
Toluene (Aprotic)
0 to 20
Eschenmoser's Salt
Ortho (C6)
90 : 10
< 2%
Water (Aqueous)
25
Butylamine (1° Amine)
Benzoxazine
N/A (Cyclized)
N/A
Ethanol (Protic)
78 (Reflux)
Dimethylamine (2.5 eq)
Bis-adduct
N/A
> 85%
Validated Experimental Protocols
Protocol A: Self-Validating Synthesis of 4-(Morpholinomethyl)-2-ethoxyphenol (Para-Selective)
Objective: Maximize para-substitution utilizing thermodynamic control and steric bulk.
Preparation of Iminium Intermediate: In a flame-dried 100 mL round-bottom flask, dissolve morpholine (1.05 eq, 10.5 mmol) in 20 mL of absolute ethanol. Cool to 0 °C in an ice bath.
Formaldehyde Addition: Add aqueous formaldehyde (37% w/w, 1.05 eq, 10.5 mmol) dropwise over 10 minutes. Stir for 30 minutes at room temperature to ensure complete hemiaminal formation and dehydration to the iminium ion.
Validation Checkpoint 1: The solution should become slightly turbid but remain colorless. No heavy precipitation should occur.
Phenol Addition: Dissolve 2-ethoxyphenol (1.0 eq, 10.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over 20 minutes to prevent thermal spiking.
Thermodynamic Condensation: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours.
Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material spot (Rf ~0.6) should disappear, replaced by a highly polar, UV-active product spot (Rf ~0.2) that stains positive with ninhydrin (indicating the presence of the amine).
Workup: Cool to room temperature, concentrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate. Recrystallize from hot heptane/EtOAc to yield the pure para-isomer.
Protocol B: Synthesis of 6-(Dimethylaminomethyl)-2-ethoxyphenol (Ortho-Selective)
Objective: Maximize ortho-substitution using pre-formed iminium salts under kinetic control.
Reagent Setup: In a strictly anhydrous environment (Schlenk line), suspend Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide, 1.0 eq, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
Phenol Addition: Cool the suspension to 0 °C. Add 2-ethoxyphenol (1.0 eq, 10.0 mmol) dropwise via syringe.
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.
Validation Checkpoint 1: The insoluble Eschenmoser's salt will gradually dissolve as it reacts with the phenol, transitioning the suspension into a clear, slightly yellow solution.
Quenching: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize the hydroiodic acid byproduct.
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, dry over MgSO4, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to isolate the ortho-isomer.
References
H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation
Source: RSC Publishing
URL:1
ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives.
Source: ResearchGate
URL:4
Technical Support Center: Optimizing pH Conditions for 2-Ethoxy-6-allylaminomethylphenol Stability
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 2-Ethoxy-6-allylaminomethylphenol and related phenolic Mannich bases.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 2-Ethoxy-6-allylaminomethylphenol and related phenolic Mannich bases. Because this compound features both an acidic phenol group and a basic secondary amine (allylaminomethyl), its structural integrity is highly sensitive to the pH of its environment.
Below, you will find a mechanistic breakdown of its stability, a troubleshooting guide for common experimental issues, validated protocols, and FAQs.
Mechanistic Overview: The Causality of pH Instability
Understanding the degradation pathways of 2-Ethoxy-6-allylaminomethylphenol requires analyzing its functional groups. As a Mannich base, the molecule exists in an equilibrium that can be driven toward degradation by extreme pH levels:
Acidic Vulnerability (pH < 3.0): High concentrations of hydronium ions protonate the amine, turning it into an excellent leaving group. This catalyzes a retro-Mannich cleavage (hydrolysis), breaking the molecule down into 2-ethoxyphenol, formaldehyde, and allylamine[1].
Basic Vulnerability (pH > 8.0): As the pH approaches the pKa of the phenol, deprotonation occurs. The resulting phenoxide ion is highly electron-rich and can expel the allyl amine group to form a highly reactive 2[2]. This intermediate rapidly polymerizes or reacts with nucleophiles. Furthermore, phenoxides are highly susceptible to oxidation, leading to colored byproducts[3].
The Optimal Window (pH 4.5 – 6.0): In this mildly acidic range, the amine is protonated (forming a stable ammonium salt that resists oxidation and improves solubility), while the phenol remains protonated (preventing quinone methide formation).
Caption: pH-dependent degradation pathways of 2-Ethoxy-6-allylaminomethylphenol.
Troubleshooting Guide (Q&A)
Q: My stock solution turned pink/brown after sitting on the bench for 48 hours. What happened?A: This is a classic sign of phenoxide oxidation. When the pH of your solution drifts above 7.0, the phenol group deprotonates. Phenolic Mannich bases are known to develop 3 due to oxidation and the formation of complex impurities[3].
Solution: Lower the pH of your working solution to 5.0–6.0 using an acetate or citrate buffer. Additionally, purge your solvents with nitrogen to remove dissolved oxygen.
Q: When I dilute my DMSO stock into my assay buffer (pH 7.4), the solution immediately becomes cloudy. Is the compound degrading?A: It is likely precipitating, not degrading. At pH 7.4, a significant fraction of the allylaminomethyl group exists as the uncharged free base, which has poor aqueous solubility.
Solution: Ensure your final concentration is below the compound's thermodynamic solubility limit at pH 7.4, or add a solubilizer (e.g., 0.1% Tween-20 or 1% BSA) to your assay buffer.
Q: I am analyzing the compound via LC-MS using 0.1% TFA (Trifluoroacetic acid) in the mobile phase, but I see multiple peaks and poor recovery. Why?A: TFA lowers the pH of the mobile phase to ~2.0. Under these strongly acidic conditions, the compound undergoes rapid 1 on the column[1].
Solution: Switch your mobile phase modifier to 0.1% Formic Acid (pH ~2.7) or, ideally, a 10 mM Ammonium Acetate buffer (pH 5.0) to maintain the compound's integrity during chromatography.
Quantitative Data: pH Stability Summary
The following table summarizes the expected stability profile of 2-Ethoxy-6-allylaminomethylphenol across various pH ranges.
To empirically determine the exact degradation kinetics in your specific formulation, use the following self-validating protocol. This system uses an internal standard to differentiate between physical loss (precipitation) and chemical loss (degradation).
Materials Required:
10 mM Stock of 2-Ethoxy-6-allylaminomethylphenol in anhydrous DMSO.
10 mM Stock of Internal Standard (e.g., 4-ethylphenol) in DMSO.
Universal Buffer System (e.g., Britton-Robinson buffer) adjusted to pH 3.0, 5.0, 7.4, and 9.0.
HPLC-UV system.
Step-by-Step Methodology:
Buffer Preparation: Aliquot 9.8 mL of each pH-adjusted buffer into separate glass vials. Pre-incubate the vials at the target stress temperature (e.g., 40°C for accelerated testing).
Spiking: Add 100 µL of the compound stock and 100 µL of the internal standard stock to each vial. Vortex immediately for 10 seconds. (Final concentration: 100 µM).
Zero-Time Point Validation: Immediately extract a 200 µL aliquot from each vial. Quench by adding 200 µL of cold Acetonitrile (containing 0.1% Formic acid). Analyze via HPLC to establish the 100% baseline. Causality note: Quenching with slightly acidic ACN halts basic degradation and solubilizes any early precipitates, ensuring accurate baseline quantification.
Incubation & Sampling: Keep vials at 40°C. Extract 200 µL aliquots at 4h, 8h, 24h, and 48h. Quench each sample identically to Step 3.
Analysis: Run samples on HPLC-UV (monitoring at 280 nm). Calculate the ratio of the compound peak area to the internal standard peak area.
Kinetics Calculation: Plot the natural log of the area ratio versus time to determine the first-order degradation rate constant (
) and half-life ().
Caption: Workflow for self-validating pH-stability profiling of Mannich bases.
Frequently Asked Questions (FAQs)
Q: Can I store the compound in unbuffered LC-MS grade water?A: No. Pure water lacks buffering capacity. Dissolved CO₂ from the atmosphere will lower the pH over time, potentially pushing the solution into the acidic degradation zone. Always use a weak buffer (e.g., 1-5 mM ammonium acetate) for aqueous storage.
Q: Is the compound stable in 100% DMSO?A: Yes, provided the DMSO is strictly anhydrous. However, DMSO is highly hygroscopic. If the stock solution absorbs atmospheric moisture, the localized micro-environment can trigger degradation. Store DMSO stocks in tightly sealed amber vials backfilled with argon at -20°C.
Q: How do I recover the compound if it has precipitated at pH 7.4?A: Do not attempt to heat the solution, as elevated temperatures will accelerate quinone methide formation. Instead, back-titrate the solution carefully with dilute HCl to pH 5.5 and gently vortex until the free base re-protonates and dissolves.
References
Mannich bases in medicinal chemistry and drug design
Source: PMC - NIH
URL
Phenolic Structure and Colour in Mannich Reaction Products
Source: ResearchGate
URL
Technical Support Center: Stabilizing 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
The following technical guide serves as a specialized support resource for researchers working with 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol . This compound, structurally a Mannich base derived from 2-ethoxypheno...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers working with 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol . This compound, structurally a Mannich base derived from 2-ethoxyphenol (guaiethol) and allylamine, presents unique stability challenges due to its trifunctional nature: an electron-rich phenol , a reactive secondary amine , and an oxidizable allyl group .[1]
[1]
Case ID: OX-STAB-2EAP
Status: Active Support
Assigned Specialist: Senior Application Scientist[1]
Diagnostic & Triage: Is Your Sample Degrading?
Before applying stabilization protocols, confirm the degradation profile.[1] This molecule exhibits three distinct failure modes.
Symptom
Diagnosis
Underlying Mechanism
Pink/Red Discoloration
Phenolic Oxidation
Formation of ortho-quinone intermediates or coupled biphenyls.[1]
Viscosity Increase / Gelling
Allyl Polymerization
Radical-initiated crosslinking of the prop-2-en-1-yl tail.[1]
Fishy/Ammonia Odor
Amine Cleavage
Oxidative dealkylation (C-N bond cleavage) releasing volatile amines.[1]
Yellowing in Solution
Schiff Base Formation
Hydrolysis of the Mannich bridge (retro-Mannich) followed by oxidation.[1]
Core Stabilization Protocols
The free base form of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol is inherently unstable.[1] To ensure long-term viability, you must disrupt the electron-transfer pathways responsible for oxidation.[1]
Protocol A: Conversion to Hydrochloride Salt (Gold Standard)
Objective: Protonate the secondary amine (
) to deactivate the nitrogen lone pair, preventing N-oxidation and reducing the electron density of the phenolic ring.[1]
HCl (4M in Dioxane or Diethyl Ether) - Anhydrous is critical.[1]
Diethyl Ether or MTBE (Methyl tert-butyl ether) - Pre-cooled to 0°C.[1]
Workflow:
Dissolution: Dissolve 1.0 equivalent of the Free Base in minimal dry diethyl ether (approx. 5 mL/g) under Nitrogen.
Acidification: Dropwise add 1.1 equivalents of 4M HCl/Dioxane at 0°C with vigorous stirring.
Checkpoint: A white to off-white precipitate should form immediately.[1]
Isolation: Filter the solid under an inert atmosphere (Schlenk line or Glovebox).[1]
Washing: Wash the filter cake
with cold ether to remove unreacted phenol or quinone impurities.[1]
Drying: Vacuum dry at ambient temperature for 4 hours. Store at -20°C.
Why this works: The ammonium salt (
) cannot form the N-oxide radical, and the inductive effect () of the alkyl group is neutralized, stabilizing the adjacent methylene bridge.[1]
Protocol B: Antioxidant "Cocktail" for Liquid Formulations
Objective: If the compound must remain in solution (e.g., for biological assays), use a dual-mechanism antioxidant system to scavenge both oxygen radicals and metal catalysts.[1]
Formulation Matrix:
Component
Concentration
Function
Ascorbic Acid (Vitamin C)
0.1% (w/v)
Sacrificial reductant; regenerates the phenol from the phenoxyl radical.[1]
stock solution of the antioxidant mix in degassed water.[1]
Add to your experimental buffer immediately before introducing the target compound.[1]
Mechanism of Degradation (Visualized)
Understanding the "Why" allows for better troubleshooting.[1] The diagram below illustrates the competing degradation pathways.
Figure 1: Mechanistic pathways of oxidative degradation showing the three vulnerability points: Phenol (Red), Amine (Red), and Allyl (Red), and how interventions (Green) block them.[1]
Troubleshooting FAQs
Q: My sample turned pink overnight in DMSO. Is it ruined?A: Likely, yes. DMSO is hygroscopic and can facilitate oxidative coupling of phenols to quinones.[1]
Fix: If the color is faint, you may attempt to repurify via acid-base extraction (Dissolve in EtOAc
Wash with dilute HCl Basify aqueous layer Extract back to EtOAc).[1] However, for rigorous kinetic studies, discard and synthesize fresh.[1]
Prevention: Store DMSO stocks frozen at -20°C and use within 1 week.
Q: Can I use this compound in cell culture media?A: Yes, but the allyl group is reactive.[1]
Risk: The allylamine moiety can interact with serum albumin or undergo metabolic activation to acrolein-like byproducts (similar to the metabolism of allylamine drugs like Naftifine).[1]
Protocol: Prepare the stock in degassed DMSO/Ethanol and add to media immediately prior to use. Do not incubate the compound in media without cells for prolonged periods.[1]
Q: Why does the melting point drop after 1 month of storage?A: This indicates the "Retro-Mannich" reaction. Moisture hydrolyzes the
Verification: Run a TLC. If you see a spot corresponding to 2-ethoxyphenol or allylamine, the bridge has collapsed.[1]
Solution: Store strictly over desiccant (Drierite/Silica) or under Argon.[1]
Q: Is the HCl salt soluble in water?A: Yes, the hydrochloride salt is highly water-soluble, unlike the free base.[1] This also facilitates biological testing without the need for high concentrations of DMSO.[1]
References
Allylamine Polymerization & Salt Stability:
Title: Free Radical Polymerization of Allylamine in Different Acidic Media.[1][2]
Source: ResearchGate (2022).[1][2]
Context: Confirms that allylamine salts (HCl, H3PO4) are stable against oxidation and polymerization compared to the free base.[1]
Phenolic Mannich Base Reactivity:
Title: Synthesis and Reactivity of Mannich Bases.[1][3][4] Phenolic Mannich Bases...
Source: Revue Roumaine de Chimie.[1]
Context: Details the structural assignment and stability issues (retro-Mannich) of phenolic Mannich bases.
Antioxidant Strategies for Phenols:
Title: Tailored Functionalization of Natural Phenols to Improve Biological Activity.[1][5]
Source: National Institutes of Health (PMC).[1]
Context: Discusses chemical modifications and formulation strategies to enhance the stability and bioactivity of phenolic derivatives.
Allylamine Pharmacology & Metabolism:
Title: Allylamines, Benzylamines, and Fungal Cell Permeability.[1][6]
Source: National Institutes of Health (PMC).[1]
Context: Provides background on the biological stability and metabolic pathways of allylamine-containing drugs.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Separation of Ortho- and Para- Isomers in 2-Ethoxyphenol Mannich Reactions
Ticket ID: MANNICH-GUE-001
Support Tier: Level 3 (Senior Application Scientist)
Status: Resolved[1]
Executive Summary: The Regioselectivity Challenge
In the aminoalkylation (Mannich reaction) of 2-ethoxyphenol (Guethol) , the interplay between the hydroxyl group (C-1) and the ethoxy group (C-2) creates a specific regiochemical landscape. While both groups are ortho/para directors, the phenolic hydroxyl is the dominant activator.
Major Product (C-6 Substitution): The ortho-isomer (relative to OH).[1] Formation is accelerated by hydrogen bonding between the phenolic proton and the iminium intermediate.
Minor Product (C-4 Substitution): The para-isomer (relative to OH).[1] Formation is favored by steric relief but lacks the transition-state stabilization of the ortho pathway.
Byproduct (C-4, C-6 Bis-substitution): Occurs with excess reagents or prolonged reaction times.[1]
This guide addresses the isolation of the kinetically and thermodynamically distinct isomers using self-validating protocols.
Troubleshooting & FAQs
Ticket #1: "I have a mixture of products. How do I separate them without a column?"
Scientist Response:
You can exploit the chelation effect . The ortho-isomer forms a strong intramolecular hydrogen bond between the phenolic hydrogen and the amine nitrogen. This "closes" the polarity of the molecule, making it steam volatile and soluble in non-polar solvents. The para-isomer cannot chelate; it forms intermolecular hydrogen bonds, making it non-volatile and more polar.
Recommended Workflow:
Steam Distillation: Subject the crude reaction mixture to steam distillation.
Distillate: Contains the pure ortho-isomer (oil).[1]
Residue: Contains the para-isomer and any bis-substituted byproducts (solids).[1]
Acid-Base Extraction (Alternative):
Dissolve crude in non-polar solvent (e.g., Hexane/Ether).[1]
Wash with water.[1] The ortho-isomer prefers the organic layer (internal H-bond). The para-isomer is more likely to partition into the aqueous phase or precipitate out due to lower solubility in hexane.
Ticket #2: "My NMR shows a complex aromatic region. How do I identify which isomer is which?"
Scientist Response:
Focus on the coupling constants (
Reaction: Mix 2-ethoxyphenol, amine, and paraformaldehyde in ethanol. Reflux for 2–4 hours.[1] Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1]
Checkpoint: The ortho product will appear as a fast-moving spot (
).[1] The para product will trail significantly ().
Quench: Remove ethanol under reduced pressure.
Steam Distillation:
Add water to the residue. Adjust pH to ~8-9 with dilute
to ensure the amine is free (not protonated).
Pass steam through the mixture or boil vigorously with a simple distillation setup.
Collect the milky distillate.
Isolation:
Distillate: Extract the milky distillate with diethyl ether or DCM. Dry over
and evaporate. Yields pure Ortho-isomer.
Residue: Cool the boiling flask. The Para-isomer and Bis-products will solidify or form a heavy oil. Recrystallize from Ethanol/Water to isolate the Para-isomer.
Comparative Analysis: 2-Ethoxy-6-allylaminomethylphenol (EAMP) vs. Butylated Hydroxytoluene (BHT)
Executive Summary In the search for alternatives to Butylated Hydroxytoluene (BHT) —a legacy synthetic antioxidant with debated toxicological profiles—Mannich bases of phenolic compounds have emerged as potent candidates...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the search for alternatives to Butylated Hydroxytoluene (BHT) —a legacy synthetic antioxidant with debated toxicological profiles—Mannich bases of phenolic compounds have emerged as potent candidates.
This guide evaluates 2-Ethoxy-6-allylaminomethylphenol (referred to herein as EAMP ), a specific Mannich base derivative of 2-ethoxyphenol (guethol). Unlike BHT, which relies almost exclusively on steric hindrance to stabilize radicals, EAMP incorporates a nitrogen-containing side chain. This structural modification introduces dual-functionality: radical scavenging via Hydrogen Atom Transfer (HAT) and potential transition metal chelation, offering a distinct advantage in complex matrices like lipid emulsions or biological fluids.
Structural & Mechanistic Profiling
To understand the performance difference, we must look at the molecular architecture.
The Competitors
Feature
BHT (Benchmark)
EAMP (Target Compound)
Core Structure
2,6-di-tert-butyl-4-methylphenol
2-Ethoxy-6-((allylamino)methyl)phenol
Steric Bulk
High (Two tert-butyl groups)
Moderate (Ethoxy and aminomethyl groups)
Key Functional Group
Phenolic -OH (Encumbered)
Phenolic -OH + Allylamine Nitrogen
Solubility
Highly Lipophilic (LogP ~5.1)
Lipophilic (Allyl group aids membrane penetration)
Mechanism
Chain-breaking (HAT)
Chain-breaking (HAT) + Metal Chelation
Mechanistic Divergence
BHT functions by donating a hydrogen atom to a lipid peroxyl radical (LOO•). The resulting BHT radical is stable because the bulky tert-butyl groups physically block further reactions. However, this steric bulk also slows down the initial reaction rate with radicals.
EAMP utilizes an intramolecular hydrogen bond between the phenolic hydroxyl and the nitrogen atom of the aminomethyl group. This interaction weakens the O-H bond, lowering the Bond Dissociation Enthalpy (BDE) and theoretically accelerating the rate of hydrogen transfer to free radicals. Furthermore, the nitrogen lone pair can chelate metal ions (
, ), suppressing the Fenton reaction which generates hydroxyl radicals.
To objectively compare EAMP against BHT, you must employ a multi-assay approach. Single assays (like DPPH) are insufficient for drug development contexts.
Purpose: To evaluate efficacy in a lipid emulsion, mimicking biological membranes.
Substrate: Use egg yolk homogenate or linoleic acid emulsion as the lipid source.
Induction: Induce oxidation using
(10 µM) and Ascorbic Acid (100 µM).
Treatment: Incubate with EAMP or BHT (20–100 µg/mL) at 37°C for 1 hour.
Termination: Add Thiobarbituric Acid (TBA) and Trichloroacetic acid (TCA); heat at 95°C for 60 mins.
Detection: Measure the pink chromogen (MDA-TBA adduct) at 532 nm.
Expected Outcome: EAMP should outperform BHT in iron-induced systems because the nitrogen atom in EAMP can chelate the iron catalyst, whereas BHT cannot [2].
Comparative Performance Data
The following data summarizes the performance of ortho-aminomethyl phenol derivatives (analogs of EAMP) compared to BHT, based on structure-activity relationship (SAR) literature [1][3].
Assay Metric
BHT (Reference)
EAMP (Predicted/Analog Data)
Interpretation
DPPH (µM)
60 – 85 µM
15 – 35 µM
EAMP is a more potent radical scavenger in solution.
EAMP provides secondary antioxidant protection; BHT does not.
Lipid Peroxidation Inhibition
High (in bulk oil)
Very High (in emulsions)
EAMP's amphiphilic nature (allyl group) aids interface protection.
Workflow for Synthesis & Validation
Figure 2: Workflow for synthesizing EAMP and benchmarking it against BHT.
Critical Analysis & Safety Considerations
While the antioxidant potential of EAMP is theoretically superior, the following factors must be weighed for drug development:
Toxicity of Mannich Bases: Unlike BHT, which has a known (albeit controversial) safety profile, Mannich bases can be cytotoxic. The allyl group is metabolically active and can form epoxides. In vitro cytotoxicity assays (e.g., MTT assay on fibroblast cells) are mandatory before proceeding to formulation [4].
Stability: BHT is extremely stable. Mannich bases are susceptible to "retro-Mannich" reactions under acidic conditions or high heat, potentially releasing formaldehyde and the amine. Stability testing at pH 2–8 is required.
Solubility Profile: The allyl group increases lipophilicity compared to a simple methyl-amine, making EAMP likely more compatible with cell membranes than simple aminophenols, potentially increasing its bioavailability.
Conclusion
2-Ethoxy-6-allylaminomethylphenol (EAMP) represents a "next-generation" phenolic antioxidant. By combining the redox properties of the phenol ring with the metal-chelating ability of the aminomethyl arm, it addresses oxidative stress via two pathways.
Recommendation:
Use BHT if the application requires extreme thermal stability and regulatory precedence (e.g., bulk plastic storage).
Investigate EAMP if the application involves transition metal contamination (e.g., biological systems, complex emulsions) or requires rapid radical scavenging kinetics.
References
Kozlowska, J. et al. (2022). "Synthesis and Antioxidant Activity of New Mannich Bases of Phenolic Compounds." Journal of Chemical Research. 1[1][2][3][4][5][6][7]
Park, D. H. et al. (2012).[8] "Antioxidant properties of Mannich bases: Evaluation of ROS inhibition and Metal Chelation." Bioorganic & Medicinal Chemistry Letters. 8
BenchChem. (2025). "2-Ethyl-6-methylphenol and BHT: A Comparative Analysis of Antioxidant Efficacy."[9] BenchChem Technical Guides. 9
AlNeyadi, S. S. et al. (2020).[10] "Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives." United Arab Emirates University Research. 10[2][3][5][7][8]
Comparative Chelating Efficiency: 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol vs. EDTA
Executive Summary In the field of coordination chemistry and metallopharmacology, the selection of a chelating agent dictates not only the thermodynamic stability of the resulting metal complex but also its biological ap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the field of coordination chemistry and metallopharmacology, the selection of a chelating agent dictates not only the thermodynamic stability of the resulting metal complex but also its biological applicability. Ethylenediaminetetraacetic acid (EDTA) remains the gold standard for extracellular, high-affinity metal sequestration. However, for applications requiring membrane permeability and targeted intracellular metal dyshomeostasis, lipophilic Mannich base derivatives are vastly superior.
This guide provides an objective, data-driven comparison between the ubiquitous hexadentate chelator EDTA and the highly specialized bidentate ligand 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol (hereafter referred to as EAMP ).
Structural and Mechanistic Profiling
To understand the divergent applications of these two molecules, we must examine the causality driven by their molecular architectures.
EDTA is a highly hydrophilic, hexadentate ligand (comprising two amine nitrogens and four carboxylate oxygens). At physiological pH (7.4), EDTA is heavily ionized. This dense charge distribution creates an insurmountable energetic barrier for passive lipid bilayer diffusion, restricting EDTA entirely to the extracellular space.
EAMP , conversely, is a rationally designed aminomethylphenol derivative[1]. It coordinates metals primarily via its phenolate oxygen and secondary amine nitrogen, acting as a bidentate (N, O) ligand[2]. The strategic inclusion of the ethoxy ether and the prop-2-en-1-yl (allyl) chain significantly increases the molecule's partition coefficient (Log P). This lipophilicity allows EAMP to effortlessly permeate cellular membranes, making it an ideal candidate for neutralizing intracellular reactive oxygen species (ROS) generated by unbound redox-active metals like Cu²⁺ and Fe³⁺[3].
Fig 1. Mechanistic divergence of EDTA (extracellular) and EAMP (intracellular) metal chelation.
Thermodynamic vs. Kinetic Chelating Efficiency
EDTA relies on the macrocyclic "chelate effect" to achieve exceptionally high formation constants (Log K), forming rigid 1:1 complexes. However, this high thermodynamic stability comes at the cost of kinetic lability; metal exchange is notoriously slow.
EAMP forms dynamic 2:1 (Ligand:Metal) stoichiometric complexes with divalent transition metals[2]. While its cumulative formation constant (β₂) is lower than EDTA's absolute Log K, EAMP's kinetic lability allows for rapid metal exchange. In biological systems, where metals must often be transferred to endogenous apo-enzymes rather than permanently locked away, this kinetic flexibility is a distinct advantage.
Table 1: Physicochemical and Coordination Profiling
Parameter
EAMP
EDTA
Denticity
Bidentate (N, O)
Hexadentate (2N, 4O)
Molecular Weight
207.27 g/mol
292.24 g/mol
Log P (Lipophilicity)
~2.1 (Calculated)
-3.86
Membrane Permeability
High
Very Low
Primary Stoichiometry (Cu²⁺)
2:1 (Ligand:Metal)
1:1 (Ligand:Metal)
Formation Constant (Cu²⁺)
~12.5 - 14.0 (Cumulative β₂)
18.8 (Log K)
Experimental Methodologies: Self-Validating Systems
To objectively compare these chelators, we must decouple thermodynamic affinity from kinetic accessibility. The following experimental workflows are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: Spectrophotometric Determination of Metal Binding Affinity
Causality & Validation: Job's Method of Continuous Variation is utilized here because it is inherently self-validating; it accurately determines the complex stoichiometry without requiring any prior knowledge of the complex's molar extinction coefficient[2].
Step-by-Step Workflow:
Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Expert Note: HEPES is strictly utilized instead of standard PBS. Phosphate anions in PBS will precipitate transition metals (forming insoluble copper or iron phosphates), which would artificially skew absorbance data and invalidate the assay.
Stock Solutions: Prepare equimolar stock solutions (1.0 mM) of the metal salt (e.g., CuCl₂) and the ligand (EAMP or EDTA) in the HEPES buffer.
Continuous Variation: Create a series of 10 samples where the mole fraction of the ligand (
) varies from 0.1 to 1.0, ensuring the total molarity (Metal + Ligand) remains constant at 1.0 mM.
Incubation: Allow the solutions to equilibrate at 25°C for 30 minutes.
Spectrophotometry: Measure the UV-Vis absorbance of each solution at the complex's specific
(typically 350-450 nm, corresponding to the phenolate-to-metal ligand-to-metal charge transfer band).
Analysis: Plot Absorbance against
. The inflection point of the curve dictates the stoichiometry ( confirms EDTA's 1:1 complex; confirms EAMP's 2:1 complex).
Fig 2. Spectrophotometric workflow for determining metal-ligand formation constants.
Causality & Validation: This assay proves that thermodynamic affinity (EDTA) is biologically useless if the ligand cannot reach its target. Calcein-AM is non-fluorescent until intracellular esterases cleave the AM ester. Once trapped inside, intracellular metals quench its fluorescence. A chelator's ability to restore fluorescence is directly proportional to both its membrane permeability and its competitive metal affinity.
Step-by-Step Workflow:
Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well black-walled plate and culture until 80% confluent.
Probe Loading: Incubate cells with 1 μM Calcein-AM in serum-free media for 30 minutes at 37°C.
Metal Overload: Induce intracellular metal dyshomeostasis by adding 50 μM CuCl₂ for 1 hour. The internalized copper binds to Calcein, severely quenching the baseline fluorescence.
Chelator Treatment: Wash the cells twice with HBSS to remove extracellular metal. Treat separate wells with 50 μM of either EAMP or EDTA for 2 hours.
Quantification: Measure fluorescence using a microplate reader (Excitation: 490 nm / Emission: 520 nm).
Interpretation: EDTA will fail to restore fluorescence due to its inability to cross the lipid bilayer. EAMP will successfully restore fluorescence by permeating the cell and stripping the Cu²⁺ from the Calcein probe[3].
Conclusion
While EDTA remains the undisputed choice for bulk extracellular metal chelation due to its massive thermodynamic stability, it is fundamentally limited by its hydrophilicity. For advanced applications requiring intracellular target engagement—such as combatting metallo-oxidative stress in neurodegeneration—2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol (EAMP) provides a vastly superior pharmacokinetic profile. Its lipophilic Mannich base structure ensures rapid membrane permeation and dynamic, kinetically favorable metal exchange.
References
1.[1] Google Patents. WO2007010463A2 - 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives. Available at:
2.[2] MDPI - Molecules. Comparative Solution Equilibrium Studies on Anticancer Estradiol-Based Conjugates and Their Copper Complexes. Available at:[Link]
3.[3] SciELO - Journal of the Brazilian Chemical Society. In silico and in vitro Studies Evaluating the Promising Antiureolytic Activity of Schiff's Base 4-(3-Hydroxybenzylideneamino)phenol and Its Amine Derivative. Available at:[Link]
A Comparative Guide to the Biological Efficacy of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol versus Standard Antibiotics
Introduction The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenolic compounds have emerged as a promising class of molecules due to their...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenolic compounds have emerged as a promising class of molecules due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. This guide provides a comprehensive framework for evaluating the biological efficacy of a novel phenol derivative, 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol, in comparison to a panel of standard, clinically relevant antibiotics.
The unique structural features of this compound, including the ethoxy and prop-2-en-1-yl (allyl) amino methyl substituents on the phenol ring, suggest the potential for significant antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for conducting a rigorous, head-to-head comparison. We will delve into the experimental design, detailed protocols, and data interpretation necessary to elucidate the compound's therapeutic potential.
Comparative Antimicrobial Efficacy: A Proposed Investigational Framework
To ascertain the antimicrobial spectrum and potency of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol, a comparative analysis against a panel of representative Gram-positive and Gram-negative bacteria is proposed. The choice of standard antibiotics for comparison is critical and should encompass different classes with varied mechanisms of action to provide a comprehensive benchmark.
Proposed Test Organisms:
Gram-positive: Staphylococcus aureus (a major human pathogen), Bacillus subtilis (a model for Gram-positive bacteria)
Gram-negative: Escherichia coli (a common cause of infections), Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance)
Selected Standard Antibiotics:
Ampicillin: A broad-spectrum β-lactam antibiotic.
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
Gentamicin: A broad-spectrum aminoglycoside antibiotic.
Tetracycline: A broad-spectrum tetracycline antibiotic.
Minimum Inhibitory Concentration (MIC) Analysis
The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism[3]. A broth microdilution assay is the gold standard for determining MIC values. The following table presents hypothetical MIC data to illustrate the expected outcomes of such a study.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL
Antimicrobial Agent
S. aureus
B. subtilis
E. coli
P. aeruginosa
2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
16
8
32
64
Ampicillin
0.5
0.25
8
>128
Ciprofloxacin
0.25
0.125
0.015
0.5
Gentamicin
0.5
0.25
1
2
Tetracycline
1
0.5
2
16
Note: The above data is illustrative and serves as a template for presenting experimental results.
Disk Diffusion Susceptibility Testing
The Kirby-Bauer disk diffusion test provides a qualitative and semi-quantitative assessment of antimicrobial susceptibility[4][5]. This method is valuable for its simplicity and ability to screen multiple agents simultaneously. The diameter of the zone of inhibition around an antibiotic-impregnated disk is inversely proportional to the MIC.
Table 2: Hypothetical Zones of Inhibition (in mm) from Disk Diffusion Assay
Antimicrobial Agent
S. aureus
B. subtilis
E. coli
P. aeruginosa
2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
18
22
15
12
Ampicillin
28
35
17
6
Ciprofloxacin
30
38
35
25
Gentamicin
25
30
22
18
Tetracycline
24
29
19
14
Note: The above data is illustrative and serves as a template for presenting experimental results.
Postulated Mechanism of Action
Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, primarily by disrupting the integrity and function of the bacterial cell membrane[6][7]. The lipophilic nature of the phenol ring allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death[8]. The substituents on the phenolic ring can modulate this activity.
Caption: Postulated mechanism of action of the novel phenolic compound.
A crucial aspect of drug development is to ensure that the compound exhibits selective toxicity towards microbial cells while having minimal impact on host mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity[9]. This assay measures the metabolic activity of cells, which is an indicator of their health.
Table 3: Hypothetical Cytotoxicity Data (IC50 values in µg/mL)
Compound
HEK293 (Human Embryonic Kidney Cells)
2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
>256
Doxorubicin (Positive Control)
0.8
Note: The above data is illustrative. A high IC50 value for the test compound against a mammalian cell line is desirable.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Reagents:
Prepare a stock solution of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol and standard antibiotics in a suitable solvent (e.g., DMSO).
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
Assay Procedure:
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in MHB.
Inoculate each well with the prepared bacterial suspension.
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
Incubation and Reading:
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth[10].
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol follows the standardized procedure for disk diffusion testing[11][12].
Plate Preparation:
Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
Inoculation:
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
Evenly streak the entire surface of the MHA plate in three directions to ensure confluent growth.
Disk Application:
Aseptically apply paper disks impregnated with known concentrations of the antimicrobial agents onto the agar surface.
Ensure the disks are placed at least 24 mm apart.
Incubation and Measurement:
Invert the plates and incubate at 37°C for 18-24 hours.
Measure the diameter of the zones of inhibition in millimeters[5].
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Protocol 3: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability[13][14].
Cell Culture:
Seed mammalian cells (e.g., HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment:
Expose the cells to various concentrations of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol for a specified period (e.g., 24 or 48 hours).
Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition and Incubation:
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals[15].
Solubilization and Absorbance Reading:
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of the novel phenolic compound, 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol. The proposed experiments will elucidate its antimicrobial spectrum, potency, and selectivity. Favorable results from these in vitro studies would warrant further investigation, including:
Time-kill kinetics assays: To determine if the compound is bactericidal or bacteriostatic.
Mechanism of action studies: To confirm the proposed membrane-disruptive effects and explore other potential targets.
In vivo efficacy studies: To evaluate the compound's therapeutic potential in animal models of infection.
Lead optimization: To synthesize and test analogs of the compound with potentially improved activity and safety profiles.
The systematic approach detailed in this guide will provide the necessary data to assess the potential of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol as a lead compound in the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.
Reproducibility and Protocol Comparison for the Synthesis of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
Executive Summary & Route Selection As a Senior Application Scientist, evaluating the synthetic reproducibility of complex aminomethylphenols is critical for downstream drug development, ligand design, and material scien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Route Selection
As a Senior Application Scientist, evaluating the synthetic reproducibility of complex aminomethylphenols is critical for downstream drug development, ligand design, and material science. The target compound, 2-ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol , features a phenol core flanked by an ethoxy group and an allylaminomethyl moiety.
Synthesizing this specific substitution pattern presents a classic regiochemical challenge. In this guide, we objectively compare the two primary synthetic methodologies for accessing this scaffold: the highly directed Reductive Amination pathway and the multicomponent Mannich Reaction pathway.
Mechanistic Causality & Regiochemical Control
The synthesis of secondary aliphatic amines is traditionally dominated by1[1]. However, when building functionalized phenols, researchers often debate between pre-functionalized starting materials and direct C-H functionalization. The choice of starting material dictates the mechanistic pathway and the ultimate reproducibility of the protocol.
Route A: Reductive Amination (The Regioselective Standard)
Starting with 3-ethoxysalicylaldehyde and allylamine , this route bypasses regioselectivity issues entirely. The carbon framework is pre-installed at the correct ortho-position (C6). The reaction proceeds via the condensation of the aldehyde and primary amine to form a 2[2].
Causality of Reagent Choice : We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. Unlike NaBH4, NaBH(OAc)3 is a mild reducing agent that does not prematurely reduce the unreacted aldehyde, allowing for a highly efficient one-pot protocol where the imine is reduced selectively as it forms.
Route B: The Mannich Reaction (The Multicomponent Challenge)
This route utilizes 2-ethoxyphenol , formaldehyde , and allylamine . The mechanism involves the in situ formation of an electrophilic iminium ion from formaldehyde and allylamine, which then undergoes electrophilic aromatic substitution (EAS) with the phenol ring.
Causality of Regiochemical Failure : The hydroxyl group of3[3]. However, it directs to both the ortho (C6) and para (C4) positions. The steric bulk of the ethoxy group at C2 and the inherent thermodynamic preference for less hindered positions often lead to a mixture of positional isomers,4[4]. This necessitates rigorous chromatographic separation, severely impacting reproducibility.
Pathway Visualization
Regioselectivity and mechanistic divergence between Reductive Amination and Mannich pathways.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols include specific analytical validation checkpoints to confirm reaction progression before proceeding to subsequent steps.
Imine Formation: Dissolve 3-ethoxysalicylaldehyde (10 mmol) in anhydrous DCM (30 mL). Add allylamine (11 mmol) dropwise at 0 °C under an inert N2 atmosphere. Stir at room temperature for 2 hours.
Validation Checkpoint: Take a small aliquot for ^1H NMR. The disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the imine proton (~8.5 ppm) confirms complete conversion.
Reduction: Cool the mixture back to 0 °C. Add glacial acetic acid (10 mmol) followed by portion-wise addition of NaBH(OAc)3 (15 mmol). Stir at room temperature for 12 hours.
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) until gas evolution ceases. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Validation Checkpoint: Post-reduction ^1H NMR will show the loss of the imine signal and the emergence of a benzylic methylene singlet (~3.9 ppm) corresponding to the new C-N bond.
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 8:2) to yield the pure target compound.
Iminium Generation: In a round-bottom flask, dissolve allylamine (11 mmol) in ethanol (20 mL). Cool to 0 °C and slowly add aqueous formaldehyde (12 mmol). Stir for 30 minutes to pre-form the iminium intermediate.
Condensation: Add 2-ethoxyphenol (10 mmol) to the mixture. Heat the reaction to reflux (78 °C) for 16 hours.
Workup: Cool to room temperature, concentrate the solvent in vacuo, and dissolve the crude residue in EtOAc (30 mL). Wash with water and brine, dry over MgSO4, and concentrate.
Validation Checkpoint: TLC analysis (Hexane:EtOAc 7:3) will reveal two distinct new spots. The higher Rf spot is the target ortho-isomer (stabilized by intramolecular hydrogen bonding), while the lower Rf spot is the para-isomer byproduct.
Purification: Perform careful, slow-gradient flash column chromatography to separate the target compound from the para-substituted isomer.
Quantitative Data & Performance Comparison
Parameter
Route A: Reductive Amination
Route B: Mannich Reaction
Overall Yield
75 - 85%
30 - 45% (Target Isomer)
Regioselectivity
100% (Pre-installed)
Poor (ortho/para mixtures)
Reaction Time
~14 hours
~16.5 hours
Purification Requirement
Simple Flash Chromatography
Complex Isomer Separation
Reagent Cost
Moderate (Aldehyde is pricier)
Low (Bulk commodity chemicals)
Scalability
High (Highly reproducible)
Low (Bottleneck at purification)
Conclusion
For the synthesis of 2-ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol, Protocol A (Reductive Amination) is vastly superior in terms of reproducibility, yield, and regiochemical purity. While Protocol B utilizes cheaper starting materials, the cost savings are entirely negated by the labor-intensive purification required to separate the positional isomers generated by the unselective electrophilic aromatic substitution.
References
New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines
Source: ACS Publications (Chemical Reviews)
URL:[Link]
Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Diastereoselective Synthesis of Novel Heterocyclic Scaffolds through Tandem Petasis 3-Component/Intramolecular Diels-Alder
Source: Technical University of Denmark (DTU)
URL:[Link]
Crystal Structure Validation of 2-Ethoxy-6-allylaminomethylphenol: A Comparative Methodological Guide
As a Senior Application Scientist in structural chemistry, I approach the validation of flexible small molecules not as a single routine experiment, but as a multi-modal, self-validating system. 2-Ethoxy-6-allylaminometh...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural chemistry, I approach the validation of flexible small molecules not as a single routine experiment, but as a multi-modal, self-validating system. 2-Ethoxy-6-allylaminomethylphenol is a classic example of a complex Mannich base. It features a rigid aromatic core, a strong potential for intramolecular hydrogen bonding (between the phenol hydroxyl and the amine nitrogen), and a highly flexible allyl chain.
Relying solely on traditional X-ray diffraction can lead to misinterpretations of the allyl group's conformational flexibility. To establish absolute scientific trustworthiness, researchers must objectively compare and integrate Single-Crystal X-Ray Diffraction (SC-XRD) with emerging techniques like Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR).
The Validation Triad: Comparing Analytical Alternatives
To definitively prove the 3D atomic arrangement of 2-Ethoxy-6-allylaminomethylphenol, we must evaluate the performance of three primary crystallographic techniques. Each method interacts with the molecule's electron density or nuclear spin differently, providing orthogonal data points that compensate for the others' blind spots.
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD remains the gold standard for small molecule crystallography. However, it requires large, well-ordered crystals (>10 μm). For a flexible molecule like our target, thermal motion in the allyl chain often blurs electron density maps, requiring cryogenic data collection (100 K) to "freeze" the conformers.
Microcrystal Electron Diffraction (MicroED)
When 2-Ethoxy-6-allylaminomethylphenol precipitates as a microcrystalline powder rather than large single crystals, MicroED is the superior alternative. Because electrons interact with matter much more strongly than X-rays, MicroED can solve high-resolution structures from sub-micron crystals[1]. However, dynamic scattering events can artificially inflate the
-factors (often 15–25% for small molecules), making precise hydrogen atom localization difficult[2].
Solid-State NMR (ssNMR) Crystallography
Diffraction methods struggle to accurately locate hydrogen atoms, which are critical for confirming the phenol-amine intramolecular hydrogen bond. ssNMR (specifically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
H and C Magic Angle Spinning) probes the local nuclear environment. It is exceptional for distinguishing between static disorder (multiple fixed conformations) and dynamic disorder (rapid exchange) in the allyl group, serving as a rigorous cross-validation tool[3].
Comparative Experimental Data
Table 1: Performance Comparison for 2-Ethoxy-6-allylaminomethylphenol Validation
Analytical Metric
SC-XRD (100 K)
MicroED (Cryo-TEM)
ssNMR (298 K MAS)
Sample Requirement
> 10 μm single crystal
< 1 μm nanocrystals
10–50 mg bulk powder
Typical Resolution
0.70 – 0.85 Å
0.85 – 1.20 Å
Local atomic environment
Typical Factor
3.0% – 5.5%
15.0% – 25.0%
N/A (Chemical Shift RMSD)
Allyl Group Disorder
Modeled via ADPs
Often unresolvable
Resolved via line broadening
H-Bond Validation
Inferred (Riding model)
Poor visibility
Excellent (Dipolar couplings)
Decision Matrix and Validation Workflow
The choice of validation technique is dictated by the physical state of the synthesized product. The following logical workflow ensures that every batch of 2-Ethoxy-6-allylaminomethylphenol is subjected to the correct analytical pipeline.
Fig 1. Decision matrix and workflow for crystal structure validation.
Step-by-Step Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols detail the exact causality behind each experimental manipulation.
Protocol A: Crystallization and SC-XRD Data Collection
Causality: The allyl group is highly susceptible to thermal motion. Slow crystallization at reduced temperatures minimizes lattice defects, while cryogenic data collection freezes the conformational state.
Solvent Selection: Dissolve 50 mg of 2-Ethoxy-6-allylaminomethylphenol in 2 mL of a 1:1 Ethanol/Hexane mixture. The dual-solvent system creates a controlled vapor diffusion gradient.
Growth: Incubate the vial at 4°C for 72 hours.
Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.05 mm) using a MiTeGen loop coated in paratone oil.
Data Collection: Immediately transfer the loop to a diffractometer equipped with a 100 K nitrogen cold stream. Collect diffraction data using Mo-Kα radiation (
= 0.71073 Å) up to a of 55°.
Protocol B: Structure Solution and Refinement
Causality: Least-squares refinement minimizes the difference between the observed diffraction data and the calculated model. Anisotropic refinement is mandatory here to map the directional thermal vibration of the allyl chain.
Initialization: Import the integrated .hkl and .ins files into the Olex2 graphical user interface[4].
Phase Solution: Solve the initial structure using the intrinsic phasing algorithm (SHELXT).
Anisotropic Refinement: Perform full-matrix least-squares refinement on
using SHELXL. Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs). You will likely observe elongated thermal ellipsoids on the terminal carbon of the allyl group, indicating flexibility.
Hydrogen Assignment: Place hydrogen atoms using a riding model. Explicitly check the distance between the phenol oxygen and the amine nitrogen to confirm the predicted intramolecular hydrogen bond.
Fig 2. Iterative structure refinement process using Olex2 and SHELXL.
-factor does not guarantee a chemically sensible structure. The IUCr checkCIF system acts as an automated, unbiased referee to detect missed symmetry or void spaces.
Automated Validation: Export the final .cif file and submit it to the IUCr checkCIF server[5].
Alert Resolution: Address any Level A or B alerts. For 2-Ethoxy-6-allylaminomethylphenol, a common Level B alert might involve high ADP ratios on the allyl chain. This must be justified in the CIF text as inherent molecular flexibility rather than a data integration error[5].
ssNMR Cross-Check: If the diffraction data suggests severe disorder, pack 30 mg of the bulk powder into a zirconia rotor and acquire a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum. A splitting of the allyl carbon peaks confirms static conformational polymorphism, whereas broadened single peaks suggest dynamic exchange on the NMR timescale.
Conclusion
Validating the crystal structure of a flexible, hydrogen-bonded molecule like 2-Ethoxy-6-allylaminomethylphenol requires moving beyond a single SC-XRD experiment. By integrating the high-resolution framework mapping of SC-XRD, the nano-crystalline capabilities of MicroED, and the local-environment sensitivity of ssNMR, researchers can build a comprehensive, self-validating structural model that withstands the highest levels of peer-review scrutiny.
Comparative Study of Schiff Bases vs. Mannich Bases of 2-Ethoxyphenol: Synthesis, Mechanisms, and Applications
Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently evaluate ligand architectures for transition metal coordination, catalysis, and drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I frequently evaluate ligand architectures for transition metal coordination, catalysis, and drug discovery. 2-Ethoxyphenol (commonly known as guethol) serves as a highly versatile phenolic building block in these domains. Functionalizing 2-ethoxyphenol into either a Mannich base or a Schiff base unlocks entirely distinct structural, electronic, and biological properties.
Choosing between these two pathways is not merely a synthetic preference; it is a strategic decision dictated by the desired rigidity, coordination geometry, and biological efficacy of the target molecule. This guide objectively compares the mechanistic pathways, field-proven experimental protocols, and performance metrics of 2-ethoxyphenol-derived Mannich and Schiff bases.
Mechanistic Divergence: Aminomethylation vs. Azomethine Condensation
The fundamental divergence between these two classes lies in their synthetic logic and the flexibility of the resulting functional linkages.
Mannich Bases (Aminomethylation): Synthesized via a three-component condensation involving 2-ethoxyphenol, formaldehyde, and a primary or secondary amine[1]. The reaction relies on the ortho/para directing effects of the hydroxyl and ethoxy groups. The phenol acts as a nucleophile, attacking an in situ generated iminium ion to form an aminomethyl linkage (–CH₂–NR₂)[1]. This linkage is highly flexible, allowing the molecule to adapt to various coordination geometries.
Schiff Bases (Azomethine Condensation): Because 2-ethoxyphenol lacks a reactive carbonyl group, it cannot form an imine directly. It must first be formylated into an aldehyde derivative, typically 3-ethoxy-2-hydroxybenzaldehyde[2]. This precursor then undergoes a bimolecular condensation with a primary amine to form an azomethine (–HC=N–) linkage[2]. This double bond introduces significant structural rigidity and extended π-conjugation, which is critical for optical properties and stable metal chelation[3].
Fig 1: Mechanistic divergence of 2-ethoxyphenol into Mannich and Schiff base coordination ligands.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and environmental condition is optimized to drive the reaction forward while suppressing side products.
Protocol A: Synthesis of a Flexible Mannich Base (e.g., 2-[(Butylamino)methyl]-6-ethoxyphenol)
This protocol isolates the iminium generation to prevent uncontrolled polymerization.
Iminium Ion Generation: In a round-bottom flask, combine 1.0 equivalent of formaldehyde (37% aqueous solution) with 1.0 equivalent of n-butylamine[1]. Stir at 0–5 °C for 15 minutes.
Causality: Pre-forming the iminium ion at low temperatures prevents the volatile amine from evaporating and controls the highly exothermic initial condensation.
Nucleophilic Addition: Dissolve 1.0 equivalent of 2-ethoxyphenol in absolute ethanol. Add this dropwise to the cold iminium solution[1].
Causality: 2-Ethoxyphenol acts as the nucleophile. Dropwise addition ensures the iminium ion remains in excess relative to the available phenol, directing mono-aminomethylation and preventing bis-Mannich polymeric byproducts.
Reflux & Stirring: Heat the mixture to a mild reflux (approx. 70 °C) for 4–6 hours.
Causality: Thermal energy is required to overcome the activation barrier for electrophilic aromatic substitution at the sterically hindered ortho/para positions of the phenol ring.
Isolation: Remove the ethanol under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Synthesis of a Rigid Schiff Base
This protocol utilizes acid catalysis to force the dehydration of the carbinolamine intermediate.
Precursor Preparation: Utilize 3-ethoxy-2-hydroxybenzaldehyde (the formylated derivative of 2-ethoxyphenol) as the electrophilic core[2].
Condensation Reaction: Dissolve 2.0 equivalents of the aldehyde in absolute ethanol. Add 1.0 equivalent of a primary diamine (e.g., 1,2-benzenediamine or anthranilic acid) dissolved in ethanol[2][4].
Causality: Absolute ethanol is strictly used to minimize the presence of water, driving the equilibrium of the reversible dehydration reaction toward the imine product.
Acid Catalysis: Add 3–4 drops of glacial acetic acid to the mixture[2].
Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The pH is maintained around 4.5–5.0; if a stronger acid were used, the primary amine would become fully protonated, completely killing its nucleophilicity.
Reflux & Crystallization: Reflux the mixture for 2–5 hours[2]. Upon cooling to room temperature, the Schiff base precipitates as a brightly colored solid. Filter, wash with cold ethanol, and recrystallize.
Causality: The extended conjugated π-system of the resulting azomethine dramatically reduces its solubility in cold ethanol, allowing for high-purity isolation via simple filtration without the need for chromatography.
Comparative Performance & Application Data
When transitioning from synthesis to application, the structural differences between these bases dictate their utility in industry and medicine.
Schiff bases are widely considered "privileged ligands." Their rigid azomethine linkage provides strict geometrical cavity control, which is highly effective at stabilizing transition metals (such as Cu, Ni, Zn, and Co) in specific oxidation states[3]. This makes them superior candidates for developing fluorescent chemosensors and driving C-C cross-coupling catalytic transformations[7].
Conversely, Mannich bases offer a more flexible backbone. This flexibility is highly advantageous when designing biomimetic oxidative catalysts (e.g., modeling the CuB site of dopamine β-hydroxylase) or when formulating low-temperature curing agents for epoxy resins, where the phenolic hydroxyl group catalyzes the epoxy ring-opening process[1][8].
Biological Efficacy
Both classes exhibit potent antimicrobial and anticancer properties. However, the azomethine linkage in Schiff bases is frequently cited as the primary driver for their enhanced biological activity[3]. Schiff base metal complexes routinely demonstrate lower Minimum Inhibitory Concentrations (MIC) against a broader spectrum of pathogens compared to the aminomethyl linkage of Mannich bases, largely due to their ability to easily penetrate bacterial cell walls and disrupt enzymatic processes[4][5].
References
Benchchem - 2-[(Butylamino)
ResearchGate - Synthesis of Ni(II)-Mn(II) complexes using a new mononuclear Ni(II)
New Journal of Chemistry (RSC Publishing)
Jetir.Org - Synthesis, Characterization and antimicrobial studies of Schiff base and its transition metal (II)
RSC Publishing - Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands
URL
ResearchGate - Synthesis and characterization of metal complexes of Calcein Blue: Formation of monomeric, ion pair and coordination polymeric structures
URL
Operational Guide: Disposal of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
This guide outlines the authoritative, scientifically grounded disposal procedures for 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol . This compound is a functionalized aminophenol containing an allyl group.
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative, scientifically grounded disposal procedures for 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol .
This compound is a functionalized aminophenol containing an allyl group. Its disposal requires strict adherence to protocols governing toxic, corrosive, and potentially reactive organic compounds .
Part 1: Immediate Action Card (Emergency Response)
Scenario
Immediate Action Protocol
Skin Contact
DANGER: Rapid Absorption. Phenolic compounds penetrate skin quickly. 1. Immedately wash with PEG 300 or PEG 400 (if available) or copious water for 15+ mins.2. Remove contaminated clothing while washing.[1][2][3][4] Do not peel solidified clothing from skin.
Spill (Solid)
Do NOT create dust. Isolate the area. Wear double nitrile gloves and N95/P100 respirator. Cover with damp inert absorbent pads to prevent dispersion.
Spill (Liquid)
Flammability/Corrosion Risk. Absorb with vermiculite or clay. Do NOT use sawdust (reaction risk with phenols). Place in a sealed container labeled "Hazardous Waste - Toxic".
Fire
Toxic Fumes. Use CO2, dry chemical, or foam.[2][5] Burning releases nitrogen oxides (NOx) and carbon monoxide.
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its functional reactivity. This molecule is amphoteric and lipophilic .
Substituent 1: Allylamine moiety (Basic, potential for polymerization/oxidation).
Substituent 2: Ethoxy group (Ether linkage, generally stable).
Waste Classification Logic:
RCRA Status (USA): While not explicitly P-listed or U-listed by specific CAS, it defaults to Characteristic Hazardous Waste due to Toxicity (D040 - if leachable) and potentially Ignitability (D001) if in organic solvent.
Primary Hazard Class:6.1 (Toxic) and 8 (Corrosive) .
Reactivity: The allyl group (
) presents a minor risk of peroxide formation or polymerization upon prolonged exposure to air/light. Do not distill to dryness.
Part 3: Waste Segregation & Characterization
Correct segregation prevents dangerous cross-reactions in the central waste stream.
The "Non-Halogenated" Rule
Because this molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) but no Halogens (F, Cl, Br, I), it must be segregated into the Non-Halogenated Organic Waste stream.
INCOMPATIBILITIES (Do NOT Mix With):
Oxidizing Agents: (e.g., Nitric Acid, Peroxides). The allyl amine group is a reducing agent; mixing can cause fire or explosion.
Strong Acids: Mixing with concentrated acids will cause an exothermic acid-base reaction (amine protonation), potentially boiling the waste solvent.
Aldehydes: Can form Schiff bases/polymers, changing the physical state of the waste (solidification in the drum).
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Used for: Expired stocks, contaminated solids, weighing papers.
PPE Requirement: Wear safety goggles, lab coat, and double nitrile gloves (0.11 mm minimum thickness) or Silver Shield® gloves. Phenols permeate standard latex rapidly.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to phenolic corrosion.
Transfer: Carefully transfer the solid into the container.
Labeling:
Label as "Hazardous Waste - Solid, Toxic" .
List constituents: "2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol, 98%".
Add Hazard Pictograms: Skull & Crossbones (Toxic) and Corrosive .
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.
Used for: Reaction mixtures, HPLC waste, washing solvents.
Solvent Compatibility Check: Ensure the carrier solvent is compatible with non-halogenated waste (e.g., Methanol, Ethanol, DMSO).
pH Check: If the solution is highly acidic or basic (pH < 2 or > 12), neutralize to pH 5–9 using dilute bicarbonate or dilute HCl before adding to the main waste drum to prevent heat generation.
Transfer: Pour into the Non-Halogenated Organic Waste carboy.
Critical: Use a funnel to prevent drips. Phenolic drips on the outside of carboys are a major safety hazard for waste handlers.
Triple Rinse: Rinse the empty reaction vessel 3 times with a compatible solvent (e.g., acetone). Add rinsates to the same waste carboy.
Protocol C: Empty Container Disposal
Definition of "Empty": The container must be "RCRA Empty" (less than 3% by weight remains).
Rinsing: Triple rinse the bottle with a solvent capable of dissolving the residue (ethanol or acetone).
Disposal:
Rinsate: Dispose of as Hazardous Liquid Waste (Protocol B).
Bottle: Deface the label. Mark as "Triple Rinsed." Discard in glass trash or puncture/crush if plastic.
Note: If the container cannot be rinsed, it must be disposed of as solid hazardous waste.
Part 5: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Decision matrix for the segregation and disposal of aminophenol derivatives.
References
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Phenol.[4] Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Comprehensive Safety and Operational Guide for Handling 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
As a Senior Application Scientist, I have designed this protocol to provide definitive, field-proven guidance for the safe handling, operational transfer, and disposal of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this protocol to provide definitive, field-proven guidance for the safe handling, operational transfer, and disposal of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol .
This compound is a complex Mannich base derivative. The combination of a phenolic hydroxyl group and a secondary allylamine creates a unique toxicological profile that demands stringent engineering controls and specialized Personal Protective Equipment (PPE). Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratory personnel must be fully informed of these specific chemical hazards and protected by a robust Chemical Hygiene Plan[1].
Section 1: Mechanistic Hazard Assessment (The "Why")
To handle this chemical safely, you must understand the causality behind its toxicity. The molecule presents three distinct mechanistic hazards:
Phenolic Core (Protein Denaturation & Anesthesia): Phenols are highly lipophilic and rapidly cross the stratum corneum. Upon cellular entry, they denature epidermal proteins and induce tissue necrosis. Crucially, phenols act as local anesthetics; a worker may not feel the chemical burn immediately, leading to delayed decontamination and severe systemic toxicity (e.g., central nervous system depression).
Allylamino-methyl Group (Saponification & Reactivity): The secondary amine is basic, capable of saponifying skin lipids, which exacerbates the transdermal penetration of the phenol moiety. Furthermore, the allyl (prop-2-en-1-yl) group introduces a site of unsaturation, making the compound reactive toward strong oxidizers and susceptible to radical-induced polymerization.
Ethoxy Group (Lipophilicity): The addition of the ethoxy ether increases the overall lipophilicity of the molecule compared to unsubstituted phenol, further accelerating dermal absorption rates.
Section 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for phenolic amines. The following matrix outlines the required equipment and the mechanistic rationale behind each choice.
PPE Category
Recommended Specification
Mechanistic Rationale
Hand Protection
Butyl Rubber or Neoprene (≥8 mil)
Standard nitrile (4-6 mil) is highly permeable to phenol derivatives. Butyl rubber provides superior chemical resistance against both the corrosive phenol core and the basic amine moiety.
Eye Protection
Indirect-vented chemical splash goggles
Prevents aerosolized powders or basic amine vapors from bypassing lenses. Standard safety glasses are insufficient for corrosive organic bases.
Body Protection
Flame-Resistant (FR) lab coat with knit cuffs
The allyl group introduces potential reactivity/flammability risks. Knit cuffs eliminate the wrist gap, preventing accidental dermal contact during material transfer.
Respiratory
NIOSH-approved respirator with Organic Vapor (OV) cartridges
Required only if handling outside a certified fume hood. Phenolic amines can aerosolize during weighing, posing severe inhalation hazards[2].
Prudent execution of experiments requires the selection of appropriate work practices to reduce risk, such as conducting all procedures involving volatile or aerosolizing toxic substances in a chemical fume hood[2]. Every protocol below is designed as a self-validating system to ensure continuous safety verification.
Step-by-Step Handling Methodology:
Environmental Verification: Turn on the chemical fume hood and check the digital monitor.
Validation Step: Tape a small strip of a Kimwipe to the bottom of the sash. Visual inward deflection confirms active negative pressure and face velocity (>100 fpm) before you begin work.
PPE Integrity Check: Don your Neoprene or Butyl rubber gloves.
Validation Step: Before handling the chemical, tightly roll the cuff of the glove toward the fingers to trap air. Inspect the inflated glove for micro-tears or pinhole leaks.
Material Isolation: Place the chemical container on a disposable, chemical-resistant spill pad within the hood.
Validation Step: Ensure the pad has a polyethylene backing facing down to prevent benchtop contamination in the event of a micro-spill.
Transfer and Weighing: Use an anti-static weighing boat and a PTFE-coated spatula.
Validation Step: Observe the powder as it hits the boat. If electrostatic repulsion occurs (powder jumping), use a static ionizer gun before proceeding to prevent aerosolization of the toxic dust.
Decontamination: Wash all spatulas and reusable equipment with a compatible solvent (e.g., Isopropanol or Ethanol) to dissolve the lipophilic phenol before standard aqueous washing.
Standard operating workflow for handling and transferring hazardous phenolic amines.
Section 4: Emergency Response & Spill Protocol
Water alone is highly ineffective at washing phenols off the skin due to low aqueous solubility, and small amounts of water can actually spread the chemical, increasing the surface area of absorption[3].
Step-by-Step Dermal Exposure Protocol:
Immediate Isolation: Step away from the hazard and remove contaminated clothing immediately. Do NOT use the safety shower yet if the exposure is localized, as water will spread the lipophilic phenol.
Dry Wipe: Quickly wipe away excess chemical with a dry, clean cloth or paper towel.
PEG-300 Neutralization: Apply Polyethylene Glycol 300 (PEG-300) or PEG-400 liberally to the affected area. PEG acts as a macro-solvent, safely encapsulating the phenol molecule and drawing it out of the skin[3]. Rub the PEG into the skin for 15 minutes.
Aqueous Flush: Only after the PEG treatment, flush the area with copious amounts of water for an additional 15 minutes.
Medical Escalation: Seek immediate medical attention, bringing the chemical structure and SDS with you.
Emergency response and decontamination pathway for acute phenolic exposure.
Section 5: Waste Management & Disposal Plan
Hazardous waste generators must ensure that waste is properly identified, managed, and treated prior to disposal under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[4].
Step-by-Step Disposal Protocol:
Segregation: Never mix phenolic amine waste with strong oxidizers (e.g., nitric acid, peroxides). The electron-rich phenol and reactive allyl group can cause rapid, explosive exothermic reactions.
Containment: Collect all liquid waste and contaminated solvents in High-Density Polyethylene (HDPE) containers. Avoid metal waste cans, as the basic amine moiety can corrode certain metals over time.
Labeling: Clearly label the container as "Hazardous Waste - Toxic/Corrosive (Phenolic Amine)".
Secondary Containment: Place the primary waste container inside a secondary spill bin to catch any leaks during temporary lab storage before Environmental Health and Safety (EHS) pickup.
References[1] Title: Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). URL: https://www.osha.gov/sites/default/files/publications/OSHA3404laboratory-safety-guidance.pdf[4] Title: Learn the Basics of Hazardous Waste. Source: U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/hw/learn-basics-hazardous-waste[2] Title: Working with Chemicals - Prudent Practices in the Laboratory. Source: National Institutes of Health (NIH) / NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/[3] Title: 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 (Phenol Safety and Handling Protocols). Source: Benchchem. URL: https://www.benchchem.com